CD2314
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2S/c1-22(2)7-8-23(3,4)19-11-16-9-15(6-5-14(16)10-18(19)22)20-12-17(13-26-20)21(24)25/h5-6,9-13H,7-8H2,1-4H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUSABQSUCBGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC(=CS4)C(=O)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the function of CD2314 in RAR-beta signaling?
An In-depth Technical Guide on the Function of CD2314 in Retinoic Acid Receptor-Beta (RAR-β) Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinoic Acid Receptor Beta (RAR-β), a ligand-dependent nuclear transcription factor, is a critical mediator of retinoid signaling and a known tumor suppressor.[1][2][3] Its activity is frequently silenced in various cancers, making it a compelling target for therapeutic intervention.[1][4] this compound is a potent and selective synthetic agonist for RAR-β, serving as an invaluable chemical tool for elucidating the receptor's function and exploring its therapeutic potential. This document provides a comprehensive technical overview of the function of this compound in RAR-β signaling, detailing the molecular mechanisms, downstream cellular effects, quantitative data from key studies, and relevant experimental methodologies.
The Core of RAR-β Signaling
Retinoic acid receptors (RARs) are members of the nuclear receptor superfamily that regulate gene transcription in response to retinoic acid (RA), a metabolite of vitamin A. There are three main isotypes: RAR-α, RAR-β, and RAR-γ. The canonical RAR signaling pathway involves the following key steps:
-
Heterodimerization: In the nucleus, RARs form heterodimers with Retinoid X Receptors (RXRs).
-
DNA Binding: This RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.
-
Transcriptional Regulation:
-
In the absence of a ligand (agonist): The RAR/RXR complex is bound to co-repressor proteins, which recruit histone deacetylases (HDACs). This leads to chromatin condensation and transcriptional repression of the target gene.
-
In the presence of a ligand (e.g., all-trans-retinoic acid or a synthetic agonist like this compound): The ligand binds to the Ligand-Binding Domain (LBD) of RAR, inducing a conformational change. This change causes the dissociation of co-repressors and the recruitment of co-activator proteins, which possess histone acetyltransferase (HAT) activity. This results in chromatin decondensation and activation of gene transcription.
-
RAR-β signaling, in particular, is implicated in crucial cellular processes, including cell differentiation, growth arrest, and apoptosis, and its loss is associated with cancer progression.
This compound: A Selective RAR-β Agonist
This compound is a synthetic retinoid characterized as a potent and selective agonist for Retinoic Acid Receptor-Beta (RAR-β). Its selectivity allows researchers to probe the specific functions of RAR-β, distinguishing them from the effects mediated by RAR-α and RAR-γ. This specificity is crucial for developing targeted therapies that can restore RAR-β's tumor-suppressive functions without causing the broad side effects associated with non-selective retinoids.
Quantitative Data: Binding Affinity of this compound
The binding affinity of a ligand to its receptor is a key quantitative measure of its potency. The dissociation constant (Kd) represents the concentration of a ligand at which half of the receptor binding sites are occupied. A lower Kd value indicates a higher binding affinity.
| Compound | Receptor Target | Dissociation Constant (Kd) | Cell Line / Assay | Reference |
| This compound | RAR-β | 145 nM | Not Specified | |
| This compound | RAR-α | >3760 nM | Not Specified | |
| This compound | RAR-β | 195 nM | S91 Melanoma Cells |
Table 1: Binding affinity of this compound for RAR subtypes.
Mechanism of Action and Cellular Functions of this compound
By selectively activating RAR-β, this compound triggers a cascade of downstream events that modulate gene expression and influence cellular behavior. A prominent example of its function has been detailed in pancreatic ductal adenocarcinoma (PDAC) cells.
Transcriptional Regulation of Myosin Light Chain 2 (MLC-2)
In pancreatic cancer cells, activation of RAR-β by this compound leads to the transcriptional downregulation of Myosin Light Chain 2 (MLC-2). MLC-2 is a critical regulatory component of the contractile actomyosin machinery. By repressing MLC-2 expression, this compound-activated RAR-β effectively dampens the cell's mechanical activity.
Modulation of Cancer Cell Mechanobiology
The downregulation of MLC-2 has significant consequences for the physical properties and behavior of cancer cells. Treatment with this compound has been shown to:
-
Decrease Traction Force Generation: Cells exert less physical force on their surrounding environment.
-
Impair Mechanosensing: The ability of cells to sense and respond to mechanical cues from the extracellular matrix is reduced.
-
Reduce Cellular Stiffness: The cancer cells become less rigid.
-
Inhibit Invasion: The ability of cancer cells to invade through basement membranes is impaired.
Autoregulation of RAR-β Expression
A key function of this compound-mediated signaling is the positive autoregulation of the RARB gene itself. Treatment of pancreatic cancer cells with this compound leads to a significant increase in both RAR-β mRNA and protein levels. This suggests that activating the receptor can amplify the signaling pathway, potentially restoring RAR-β expression in cells where it has been epigenetically silenced—a common event in tumorigenesis.
Quantitative Data: Effects of this compound on Gene Expression
The following table summarizes the quantitative changes in gene and protein expression observed upon treating pancreatic cancer cells (Suit2) with this compound.
| Target | Treatment | Fold Change (vs. Control) | Method | Reference |
| RAR-β Protein | 1 µM this compound (24h) | ~2-fold increase | Immunofluorescence | |
| RARB mRNA | 1 µM this compound (24h) | ~1.8-fold increase | RT-qPCR | |
| MLC2 mRNA | 1 µM this compound (24h) | Significant reduction | RT-qPCR |
Table 2: Quantitative effects of this compound on gene and protein expression in PDAC cells.
Experimental Protocols
The findings described above were elucidated through a series of established molecular and cell biology techniques. Below are summarized methodologies for key experiments.
Cell Culture and Agonist Treatment
-
Cell Lines: Pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., Suit2, MIA PaCa-2) are commonly used.
-
Culture Conditions: Cells are cultured in standard media such as Dulbecco's Modified Eagle's Media (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics, and maintained at 37°C with 5% CO₂.
-
Agonist Treatment: For experiments, cells are treated with 1 µM this compound (dissolved in a suitable solvent like DMSO) for a specified duration, typically 24 hours, prior to analysis. Control cells are treated with the vehicle (e.g., DMSO) alone.
Gene Expression Analysis (RT-qPCR)
-
Objective: To quantify the mRNA levels of target genes (RARB, MLC2).
-
Procedure:
-
RNA Extraction: Total RNA is isolated from control and this compound-treated cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.
-
Quantitative PCR: The cDNA is used as a template for real-time PCR with specific primers for the target genes and a housekeeping gene (e.g., RPLP0) for normalization.
-
Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method.
-
Protein Expression Analysis (Immunofluorescence)
-
Objective: To visualize and quantify the expression and localization of RAR-β protein.
-
Procedure:
-
Cell Seeding: Cells are grown on coverslips or in glass-bottomed dishes.
-
Fixation & Permeabilization: After treatment, cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100) to allow antibody access.
-
Blocking: Non-specific antibody binding is blocked using a solution like bovine serum albumin (BSA).
-
Antibody Incubation: Cells are incubated with a primary antibody specific for RAR-β, followed by a fluorescently-labeled secondary antibody.
-
Staining & Mounting: Nuclei are counterstained (e.g., with DAPI), and the coverslips are mounted onto microscope slides.
-
Imaging & Analysis: Images are captured using a fluorescence microscope, and the fluorescence intensity is quantified to determine protein levels.
-
Conclusion and Future Directions
This compound is a critical pharmacological tool that functions as a potent and selective agonist of RAR-β. Its primary role in RAR-β signaling is to bind and activate the receptor, leading to the formation of a transcriptionally active RAR-β/RXR heterodimer on the RAREs of target genes. This activation modulates specific gene programs that can suppress malignant phenotypes, such as the downregulation of MLC-2 to inhibit cancer cell motility and invasion. Furthermore, its ability to induce RAR-β expression suggests a potential to overcome epigenetic silencing, a key mechanism of chemoresistance. For drug development professionals, the high selectivity of this compound provides a blueprint for designing novel RAR-β-targeted therapies for cancer and other diseases characterized by dysregulated retinoid signaling. Future research should continue to explore the full spectrum of RAR-β target genes modulated by this compound in various cellular contexts and advance the development of orally bioavailable RAR-β agonists for clinical applications.
References
- 1. Structure, function and modulation of retinoic acid receptor beta, a tumor suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 3. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic acid receptor-β deletion in a model of early pancreatic ductal adenocarcinoma (PDAC) tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanistic Underpinnings of CD2314 in Pancreatic Cancer: A Technical Guide to Downstream Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains a formidable therapeutic challenge, characterized by a dense stromal microenvironment and intrinsic resistance to conventional therapies. Recent research has illuminated the therapeutic potential of targeting the retinoic acid receptor beta (RAR-β), a nuclear receptor whose expression is frequently diminished in PDAC.[1] CD2314, a selective RAR-β agonist, has emerged as a promising investigational agent. This technical guide provides an in-depth exploration of the downstream targets and mechanisms of action of this compound in pancreatic cancer, with a focus on data-driven insights and detailed experimental methodologies to support ongoing research and development efforts.
Introduction: this compound and RAR-β Signaling in Pancreatic Cancer
This compound is a potent and selective agonist for the retinoic acid receptor beta (RAR-β).[1] RARs are ligand-dependent transcription factors that, upon activation, heterodimerize with retinoid X receptors (RXRs) and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2] In the context of pancreatic cancer, the expression of RAR-β is often downregulated, and its loss is correlated with tumor progression and a more malignant phenotype.[1] Treatment with this compound has been shown to restore RAR-β signaling in pancreatic cancer cells. Notably, activation of RAR-β by this compound leads to a nearly two-fold increase in the expression of RAR-β itself, suggesting a positive feedback loop that may amplify its therapeutic effects.[1]
Core Downstream Target: Myosin Light Chain 2 (MLC-2)
The most well-characterized downstream target of this compound-mediated RAR-β activation in pancreatic cancer is the transcriptional repression of Myosin Light Chain 2 (MLC-2) . MLC-2 is a critical regulatory component of the actomyosin machinery, which governs cell contractility, migration, and mechanosensing.
Quantitative Data on MLC-2 Downregulation
Treatment of pancreatic cancer cell lines with this compound leads to a significant reduction in MLC-2 expression at both the mRNA and protein levels. This effect has been quantified in several studies, as summarized in the table below.
| Cell Line | Treatment | Fold Change in MLC-2 mRNA | Fold Change in MLC-2 Protein | Reference |
| Suit-2 | 1 µM this compound for 24 hours | Not specified | Significant reduction | |
| MIA PaCa-2 | 1 µM this compound for 24 hours | Not specified | ~50% reduction in mean maximum force |
Functional Consequences of MLC-2 Downregulation
The this compound-induced downregulation of MLC-2 has profound effects on the biomechanical properties of pancreatic cancer cells, leading to:
-
Decreased Cell Contractility: Reduced MLC-2 levels impair the cell's ability to generate contractile forces.
-
Impaired Traction Force Generation: This leads to a diminished capacity of cancer cells to pull on the extracellular matrix, a key process in cell migration and invasion.
-
Reduced Mechanosensing: The ability of cancer cells to sense and respond to the stiffness of their microenvironment is compromised.
These functional changes collectively contribute to a less aggressive cancer cell phenotype with reduced invasive potential.
Broader Downstream Effects: Insights from ChIP-seq Analysis
To elucidate the global landscape of RAR-β transcriptional regulation, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) was performed on the Suit-2 pancreatic cancer cell line treated with a selective RAR-β agonist. This analysis identified 3,244 genomic regions bound by RAR-β, associated with 2,148 genes. Gene Ontology (GO) and pathway analysis of these target genes revealed enrichment in several key biological processes and pathways, indicating a broad regulatory role for RAR-β in pancreatic cancer biology.
Enriched Biological Processes and Pathways
The following table summarizes the top enriched Gene Ontology terms for Biological Processes (BP) and Reactome Pathways (RP) associated with RAR-β target genes.
| Category | Pathway/Process | Gene Ratio | -log10(FDR) | Number of Enriched Genes |
| Biological Process | Regulation of cell-substrate adhesion | High | High | >50 |
| Regulation of cell morphogenesis | High | High | >40 | |
| Regulation of actin cytoskeleton organization | High | High | >40 | |
| Positive regulation of cell migration | High | High | >30 | |
| Negative regulation of cell proliferation | High | High | >30 | |
| Reactome Pathway | Signaling by Rho GTPases | High | High | >30 |
| Cell-extracellular matrix interactions | High | High | >20 | |
| Hippo signaling | High | High | >10 | |
| Transcriptional regulation by TP53 | High | High | >10 |
Interaction with the Hippo-YAP Signaling Pathway
The ChIP-seq data suggests a potential link between RAR-β activation and the Hippo signaling pathway. The Hippo pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer development. The main downstream effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP).
This compound and YAP-1 Localization
Treatment of pancreatic cancer cells with a RAR-β agonist has been observed to decrease the nuclear-to-cytoplasmic ratio of YAP-1. This suggests that RAR-β activation may lead to the cytoplasmic sequestration and inactivation of YAP-1, a key event in suppressing its oncogenic functions. The precise mechanism of this regulation, whether direct or indirect, warrants further investigation.
Signaling Pathways and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental procedures described, the following diagrams are provided in the DOT language for Graphviz.
This compound/RAR-β Signaling Pathway in Pancreatic Cancer
References
The Role of CD2314 in Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD2314 is a potent and selective synthetic agonist for the Retinoic Acid Receptor beta (RARβ), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[1] RARβ plays a crucial role in regulating gene expression involved in various cellular processes, including differentiation, proliferation, and apoptosis. Its dysregulation has been implicated in the pathogenesis of several cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the role of this compound in modulating gene expression through the activation of the RARβ signaling pathway. We will delve into the molecular mechanisms, present quantitative data on gene expression changes, and provide detailed experimental protocols for studying the effects of this compound.
The RARβ Signaling Pathway
The biological effects of this compound are mediated through the canonical Retinoic Acid (RA) signaling pathway. Upon entering the cell, this compound binds to the Ligand-Binding Domain (LBD) of RARβ. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins (e.g., NCoR, SMRT) and the recruitment of coactivator complexes (e.g., CBP/p300, SRCs).
The activated RARβ then forms a heterodimer with the Retinoid X Receptor (RXR). This RARβ/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. The recruitment of coactivators to this complex initiates the transcription of downstream genes.
Figure 1: this compound-activated RARβ signaling pathway.
Quantitative Analysis of Gene Expression Changes Induced by this compound
The activation of RARβ by this compound leads to significant changes in the expression of a wide array of target genes. These changes can be quantified using techniques such as quantitative real-time PCR (RT-qPCR), microarray analysis, and RNA sequencing. Below is a summary of reported gene expression modifications in response to RARβ agonists.
| Target Gene | Cell Line | Treatment | Fold Change | Method | Reference |
| Upregulated Genes | |||||
| RARB (RARβ) | Suit-2 (Pancreatic Cancer) | 1 µM this compound for 24h | ~2.0 (mRNA & Protein) | RT-qPCR, Immunofluorescence | [1] |
| RARB2 (RARβ2) | Rat Spinal Cord | C286 (RARβ agonist) | Upregulated | Immunohistochemistry | [2] |
| Tenascin-C | Rat Spinal Cord | C286 (RARβ agonist) | Upregulated | Protein Expression Studies | [2] |
| Integrin-α9 | Rat Spinal Cord | C286 (RARβ agonist) | Upregulated | Protein Expression Studies | [2] |
| Osteopontin | Rat Spinal Cord | C286 (RARβ agonist) | Upregulated | Protein Expression Studies | |
| Downregulated Genes | |||||
| MYL2 (MLC-2) | Suit-2 (Pancreatic Cancer) | 1 µM this compound for 24h | Significantly Reduced (mRNA) | RT-qPCR |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing an adherent cancer cell line and treating it with this compound to study its effects on gene expression.
Materials:
-
Adherent cancer cell line (e.g., Suit2-007)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (Tocris Bioscience or other supplier)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Cell Culture Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Subculture the cells when they reach 80-90% confluency.
-
Seeding for Experiment: Trypsinize the cells and seed them into 6-well plates at a density of 2 x 10^5 cells/well. Allow the cells to adhere and grow for 24 hours.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentration (e.g., 1 µM). For the vehicle control, prepare a medium with the same concentration of DMSO.
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium. Incubate the cells for the desired time period (e.g., 24 hours).
-
Harvesting: After incubation, wash the cells with PBS and proceed with RNA or protein extraction.
Figure 2: Experimental workflow for cell culture and treatment.
Quantitative Real-Time PCR (RT-qPCR)
This protocol outlines the steps for quantifying the mRNA expression of RARβ target genes after this compound treatment.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific)
-
SYBR Green qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)
-
Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from this compound-treated and vehicle-treated cells using an RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well plate. For each sample, mix SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM), and diluted cDNA.
-
qPCR Program: Run the qPCR plate on a real-time PCR instrument with a standard cycling program (e.g., initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a reference gene.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol provides a high-level overview of the ChIP-seq workflow to identify genome-wide binding sites of RARβ.
Materials:
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
ChIP-grade anti-RARβ antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
-
High-throughput sequencer
Procedure:
-
Cross-linking and Cell Lysis: Treat cells with formaldehyde to cross-link proteins to DNA. Lyse the cells to release the chromatin.
-
Chromatin Shearing: Shear the chromatin into fragments of 200-600 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-RARβ antibody overnight. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a high-throughput sequencer.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of RARβ enrichment.
Figure 3: Experimental workflow for ChIP-Seq.
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of a promoter containing RAREs in response to this compound.
Materials:
-
Luciferase reporter vector containing a promoter with RAREs upstream of the luciferase gene (e.g., pGL4.27[luc2P/minP/Hygro] Vector)
-
Control vector expressing Renilla luciferase for normalization (e.g., pRL-TK)
-
Transfection reagent
-
Dual-luciferase reporter assay system (e.g., from Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate.
-
Transfection: Co-transfect the cells with the RARE-luciferase reporter vector and the Renilla control vector using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
Cell Lysis: After 24-48 hours of treatment, lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity by this compound relative to the vehicle control.
Conclusion
This compound serves as a valuable tool for investigating the role of RARβ in gene expression. Its selectivity allows for the specific interrogation of RARβ-mediated transcriptional regulation. The experimental protocols detailed in this guide provide a framework for researchers to explore the effects of this compound on target gene expression, identify novel RARβ target genes, and elucidate the molecular mechanisms underlying its therapeutic potential in various diseases, particularly cancer. Further genome-wide studies, such as RNA-seq and ChIP-seq, will continue to expand our understanding of the complex gene regulatory networks controlled by RARβ and the therapeutic opportunities presented by selective agonists like this compound.
References
- 1. Role of coactivators and corepressors in the induction of the RARbeta gene in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
The Selective RAR-β Agonist CD2314: A Technical Guide to its Role in Cellular Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
CD2314, a selective agonist for the Retinoic Acid Receptor-β (RAR-β), is emerging as a significant modulator of cellular processes, notably in the realm of cellular differentiation. This technical guide provides an in-depth analysis of the mechanisms of action, experimental protocols, and key signaling pathways associated with this compound's influence on cell fate determination. By summarizing quantitative data, detailing experimental methodologies, and visualizing complex biological networks, this document serves as a comprehensive resource for professionals in research and drug development.
Introduction to this compound and Retinoid Signaling
Retinoids, derivatives of vitamin A, are potent regulators of cellular activities, including proliferation, apoptosis, and differentiation. Their effects are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). These receptors function as ligand-inducible transcription factors that, upon binding to retinoids, form heterodimers (RAR/RXR) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their expression.[1][2]
This compound is a synthetic retinoid that exhibits high selectivity for RAR-β, one of the three RAR isotypes (α, β, and γ). This selectivity allows for the targeted investigation of RAR-β-mediated signaling pathways and their specific roles in cellular differentiation.
Quantitative Effects of this compound on Cellular Differentiation Markers
The application of this compound has been shown to modulate the expression of various markers associated with cellular differentiation in different cell types. While research is ongoing, existing data points to its significant role in directing cell fate.
Myeloid Differentiation
In the context of myeloid differentiation, the expression of cell surface markers such as CD11b and CD14 is a key indicator of maturation. Studies on the effects of retinoids on myeloid leukemia cell lines have demonstrated a significant upregulation of these markers, suggesting a shift towards a more differentiated phenotype.
| Cell Line | Treatment | Differentiation Marker | Fold Change (vs. Control) | Reference |
| THP-1 | All-trans Retinoic Acid (ATRA) | CD11b | Increased expression | [3] |
| THP-1 | All-trans Retinoic Acid (ATRA) | CD14 | Increased expression | [3] |
| HL-60 | Bexarotene (RXR agonist) | CD11b | Significant increase | [3] |
| NB4 | Bexarotene (RXR agonist) | CD14 | Significant increase |
Note: Data for direct this compound treatment on these specific markers is still emerging. The table presents data for broader retinoid agonists to illustrate the general effect on myeloid differentiation markers.
Neuronal Differentiation
In neuronal differentiation, the expression of proteins like β-III tubulin and Microtubule-Associated Protein 2 (MAP2) is indicative of neuronal maturation. Retinoid-induced differentiation of neuroblastoma and embryonic stem cells consistently shows an increase in these markers.
| Cell Line | Treatment | Differentiation Marker | Observation | Reference |
| SH-SY5Y | Retinoic Acid + BDNF | β-III tubulin | Strong positive staining in neurites | |
| SH-SY5Y | Retinoic Acid + BDNF | Synaptophysin | Significant increase | |
| SH-SY5Y | Retinoic Acid + BDNF | PSD-95 | Significant increase |
Pancreatic Cancer Cell Mechanics
In pancreatic ductal adenocarcinoma (PDAC) cells, this compound has been shown to modulate cellular mechanics by downregulating Myosin Light Chain 2 (MLC-2), a key regulator of actomyosin contractility. This leads to a reduction in cellular stiffness and invasive potential.
| Cell Line | Treatment | Parameter | Quantitative Effect | Reference |
| Suit-2 (PDAC) | This compound (24 hours) | MLC-2 mRNA expression | Significant reduction | |
| Suit-2 (PDAC) | This compound | Mean Maximum Force | ~50% reduction in MIA PaCa-2 cells | |
| Suit-2 (PDAC) | This compound | Cell Invasion | Significant reduction |
Signaling Pathways Modulated by this compound
The primary mechanism of action for this compound is through the activation of the RAR-β signaling pathway. Upon ligand binding, RAR-β forms a heterodimer with RXR, which then translocates to the nucleus and binds to RAREs to regulate gene transcription.
Caption: this compound signaling pathway leading to cellular differentiation and reduced contractility.
Experimental Protocols
General Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to the desired final concentration. Typical concentrations for inducing differentiation range from 10 nM to 1 µM, and treatment duration can vary from 24 hours to several days, depending on the cell type and the desired outcome.
-
Treatment: Replace the culture medium with the this compound-containing medium. For long-term experiments, replenish the medium with fresh this compound every 2-3 days.
References
The Emergence of CD2314: A Selective RAR-β Agonist and its Characterization in Pancreatic Cancer Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by a dense fibrotic stroma and profound chemoresistance. The Retinoic Acid Receptor Beta (RAR-β), a nuclear receptor involved in cell growth and differentiation, has been identified as a potential therapeutic target, as its expression is often diminished in pancreatic tumors. This technical guide details the characterization of CD2314, a potent and selective agonist of RAR-β, and its application in elucidating the RAR-β signaling pathway's role in modulating the mechanobiology of pancreatic cancer cells.
Discovery and Initial Characterization of this compound
This compound is a synthetic retinoid identified as a potent and selective agonist for the Retinoic Acid Receptor Beta (RAR-β). While the initial discovery and synthesis focused on developing isoform-selective retinoids to minimize off-target effects, the key characteristic of this compound is its high affinity and selectivity for RAR-β. This selectivity allows for the precise investigation of RAR-β mediated signaling pathways without the confounding activation of other retinoic acid receptors like RAR-α or RAR-γ.
Binding Affinity
The binding affinity of this compound to the RAR-β receptor has been quantified, demonstrating its potency.
| Compound | Receptor | Dissociation Constant (Kd) | Cell Line |
| This compound | RAR-β | 195 nM | S91 melanoma cells[1] |
| This compound | RAR-β | 145 nM | Not Specified[2] |
| This compound | RAR-α | >3760 nM | Not Specified[2] |
Characterization of this compound's Effect on Pancreatic Ductal Adenocarcinoma (PDAC) Cells
Studies utilizing PDAC cell lines have been instrumental in characterizing the downstream effects of RAR-β activation by this compound. The primary focus has been on the impact on gene expression, particularly of RAR-β itself and key cytoskeletal components, as well as the resulting changes in cellular mechanics.
Quantitative Effects on Gene and Protein Expression
Treatment of PDAC cell lines with this compound has demonstrated a significant impact on the expression of RAR-β and Myosin Light Chain 2 (MLC-2).
| Cell Line | Treatment | Fold Change in RAR-β Expression (Protein) | Fold Change in MLC-2 Expression (mRNA) |
| Suit-2 | 1 µM this compound for 24h | Nearly 2-fold increase[3] | Significant reduction[4] |
Quantitative Effects on Cellular Mechanics
The activation of RAR-β signaling by this compound leads to a notable reduction in the mechanical activity of pancreatic cancer cells.
| Cell Line | Treatment | Reduction in Mean Maximum Force |
| MIA PaCa-2 | 1 µM this compound | ~50% |
Signaling Pathway of RAR-β Activated by this compound
The signaling cascade initiated by this compound involves the activation of the nuclear receptor RAR-β, which then modulates the transcription of target genes.
Caption: RAR-β signaling pathway activated by this compound.
Upon binding this compound, RAR-β translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, leading to the transcriptional repression of target genes, including Myosin Light Chain 2 (MLC-2). The downregulation of MLC-2, a key regulator of actomyosin contractility, results in decreased cytoskeletal stiffness and traction force generation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used in the characterization of this compound's effects on PDAC cells.
Cell Culture and Treatment
-
Cell Lines: Human pancreatic ductal adenocarcinoma cell lines Suit-2 and MIA PaCa-2 are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: For experiments, cells are treated with 1 µM this compound for 24 hours. A vehicle control (e.g., DMSO) is run in parallel.
Immunofluorescence Staining for RAR-β
This protocol details the visualization of RAR-β protein expression and localization within cells.
Caption: Workflow for immunofluorescence staining of RAR-β.
Traction Force Microscopy
Traction Force Microscopy (TFM) is used to quantify the forces exerted by cells on their substrate.
-
Substrate Preparation: Polyacrylamide gels of a defined stiffness are embedded with fluorescent beads.
-
Cell Seeding: PDAC cells are seeded onto the functionalized surface of the polyacrylamide gels.
-
Image Acquisition:
-
A "force" image of the fluorescent beads is captured with the cells present.
-
The cells are then lysed (e.g., with SDS), and a "null-force" or "reference" image of the same field of view is taken.
-
-
Data Analysis: The displacement of the beads between the "force" and "null-force" images is calculated using particle imaging velocimetry (PIV) or a similar tracking algorithm. From the displacement field and the known mechanical properties of the gel, the traction stress field is computed.
Conclusion
This compound has proven to be a valuable chemical tool for dissecting the role of RAR-β in pancreatic cancer. Its selectivity allows for the specific interrogation of the RAR-β signaling pathway, revealing a novel mechanism by which retinoids can modulate the mechanical properties of cancer cells. The downregulation of MLC-2 and subsequent reduction in cellular contractility upon this compound treatment highlight a promising avenue for therapeutic intervention aimed at disrupting the physical drivers of tumor progression and metastasis. Further investigation into the in vivo efficacy of RAR-β agonists like this compound is warranted to translate these preclinical findings into potential clinical applications for pancreatic cancer.
References
CD2314: A Selective Retinoic Acid Receptor-Beta Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CD2314 is a synthetic retinoid meticulously engineered to function as a potent and selective agonist for the Retinoic Acid Receptor-Beta (RARβ), a member of the nuclear receptor superfamily. This selectivity profile makes this compound an invaluable tool for elucidating the specific physiological and pathophysiological roles of RARβ signaling. Dysregulation of the RARβ pathway has been implicated in various proliferative diseases, including cancer, making targeted agonists like this compound promising candidates for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways.
Introduction to this compound and RARβ
Retinoic acid receptors (RARs) are ligand-activated transcription factors that, upon binding to their cognate ligands (retinoids), regulate the expression of a vast array of target genes. These genes are critically involved in cellular processes such as differentiation, proliferation, and apoptosis. There are three main subtypes of RARs: alpha (α), beta (β), and gamma (γ), each with distinct tissue distribution and physiological functions.
RARβ has garnered significant attention as a potential tumor suppressor. Its expression is often downregulated in various cancers, and restoration of its signaling can inhibit cancer cell growth. The development of subtype-selective agonists is crucial to therapeutically harness the benefits of RAR activation while minimizing off-target effects associated with the other RAR subtypes. This compound emerges as a key pharmacological probe and potential therapeutic lead due to its demonstrated selectivity for RARβ.
Chemical Identity of this compound:
| Property | Value |
| Chemical Name | 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl]-benzoic acid |
| CAS Number | 170355-37-0 |
| Molecular Formula | C23H24O2S |
| Molecular Weight | 364.50 g/mol |
Mechanism of Action
The canonical mechanism of action for this compound involves its binding to the ligand-binding domain (LBD) of RARβ. This binding event induces a conformational change in the receptor, leading to a series of molecular events that ultimately modulate gene transcription.
-
Heterodimerization: Ligand-bound RARβ forms a heterodimer with a Retinoid X Receptor (RXR).
-
DNA Binding: The RARβ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.
-
Co-regulator Recruitment: In the absence of a ligand, the RAR-RXR heterodimer is often bound to corepressor proteins (e.g., NCoR, SMRT), which silence gene transcription. Upon agonist binding, these corepressors are displaced, and coactivator proteins (e.g., CBP/p300) are recruited to the complex.
-
Transcriptional Activation: The recruited coactivator complex possesses histone acetyltransferase (HAT) activity, which leads to chromatin remodeling and facilitates the initiation of transcription by RNA polymerase II, resulting in the expression of RARβ target genes.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the binding affinity, functional potency, and cellular effects of this compound.
Table 1: Receptor Binding Affinity of this compound
This table presents the dissociation constants (Kd) of this compound for the different RAR subtypes, demonstrating its high affinity and selectivity for RARβ.
| Receptor Subtype | Dissociation Constant (Kd) (nM) | Reference |
| RARβ | 145 | [1] |
| RARα | >3760 | [1] |
| RARγ | Not Reported |
Table 2: Illustrative Functional Potency of a Selective RARβ Agonist (Transactivation Assay)
No specific EC50 values for this compound in transactivation assays across all three RAR subtypes were publicly available at the time of this review. The following data for a known selective RARβ agonist, BMS641, is presented to illustrate the expected selectivity profile in a functional context.
| Receptor Subtype | EC50 (nM) | Reference |
| RARβ | 2.5 | [2] |
| RARα | 225 | [2] |
| RARγ | 223 | [2] |
Table 3: In Vitro Cellular Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound on the growth of various human head and neck squamous cell carcinoma (HNSCC) cell lines.
| Cell Line | IC50 (µM) | Reference |
| UMSCC-22A | 8.0 | |
| UMSCC-22B | 3.0 | |
| UMSCC-183A | 5.7 | |
| UMSCC-886 | >10 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of RARβ agonists. The following are detailed protocols for key experiments used to characterize compounds like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a compound for its receptor.
Objective: To quantify the affinity of this compound for RAR subtypes.
Materials:
-
Recombinant human RARα, RARβ, and RARγ proteins.
-
Radiolabeled ligand (e.g., [³H]-all-trans retinoic acid).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
96-well filter plates.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the recombinant RAR protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound in the binding buffer.
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (typically 2-4 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the glass fiber filters using a vacuum manifold. The filters will trap the receptor-ligand complexes.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Kd can then be calculated using the Cheng-Prusoff equation.
Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
Objective: To determine the functional potency (EC50) and selectivity of this compound for RAR subtypes.
Materials:
-
Mammalian cell line (e.g., HEK293T or HeLa).
-
Expression vector for the full-length human RARα, RARβ, or RARγ.
-
Reporter vector containing a luciferase gene downstream of a promoter with RAREs.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 18-24 hours to allow for receptor activation and luciferase expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.
Diagram 1: RARβ Signaling Pathway
Caption: Canonical RARβ signaling pathway activated by this compound.
Diagram 2: Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing the activity of this compound.
Conclusion
This compound stands out as a potent and selective RARβ agonist, offering a precise tool for investigating the intricate roles of this nuclear receptor in health and disease. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the fields of molecular pharmacology, oncology, and drug discovery. The continued exploration of this compound and similar selective retinoids holds significant promise for the development of novel, targeted therapies for a range of pathological conditions. Further studies, including comprehensive in vivo efficacy and safety evaluations, are warranted to fully realize the therapeutic potential of this compound.
References
An In-depth Technical Guide on the Impact of PD-L1 on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a detailed examination of Programmed Death-Ligand 1 (PD-L1) and its critical role in the tumor microenvironment (TME). PD-L1 is a transmembrane protein that plays a pivotal role in immune suppression, allowing cancer cells to evade detection and elimination by the host's immune system.[1][2][3] Understanding the intricate mechanisms of PD-L1's function is paramount for the development of effective cancer immunotherapies. This document outlines the core signaling pathways, the impact on various immune cells, quantitative data from key studies, and detailed experimental protocols.
Core Mechanism of Action: The PD-1/PD-L1 Axis
The primary function of PD-L1 is to act as a ligand for the Programmed Death-1 (PD-1) receptor, which is expressed on the surface of activated T cells, B cells, and natural killer (NK) cells.[1][2] The binding of PD-L1 on tumor cells to PD-1 on activated T cells initiates a signaling cascade that inhibits T-cell proliferation, cytokine secretion, and cytotoxic activity, ultimately leading to T-cell "exhaustion" or anergy. This interaction is a key mechanism of adaptive immune resistance, where tumor cells upregulate PD-L1 in response to anti-tumor immune activity, particularly in response to interferon-gamma (IFN-γ) secreted by tumor-infiltrating lymphocytes (TILs).
Signaling Pathways
The binding of PD-L1 to PD-1 on T cells leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This recruits the phosphatase SHP-2, which in turn dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) pathway, such as ZAP70 and PI3K. This effectively dampens T-cell activation and effector functions.
Various signaling pathways within cancer cells can also modulate PD-L1 expression, including the PI3K/AKT, MAPK, JAK/STAT, and NF-κB pathways. For instance, activation of the PI3K/AKT pathway has been shown to increase PD-L1 expression, contributing to an immunosuppressive TME.
Figure 1: PD-L1 signaling pathway in the tumor microenvironment.
Impact on the Tumor Microenvironment
PD-L1 expression, not only on tumor cells but also on various immune cells within the TME, such as macrophages and dendritic cells, contributes to a profoundly immunosuppressive environment.
-
T Cells: The primary targets of PD-L1-mediated immunosuppression are CD8+ cytotoxic T lymphocytes. Engagement of PD-1 by PD-L1 leads to their functional impairment, preventing them from effectively killing cancer cells. This interaction also affects CD4+ helper T cells, skewing their differentiation and reducing their supportive role in the anti-tumor response.
-
Macrophages: Tumor-associated macrophages (TAMs) can express PD-L1, which contributes to the suppression of T-cell activity. Furthermore, PD-L1 expressing T-cells can polarize macrophages towards a tolerogenic, M2-like phenotype, further dampening anti-tumor immunity.
-
Natural Killer (NK) Cells: PD-1 is also expressed on NK cells, and its interaction with PD-L1 can impair their cytotoxic functions.
-
Dendritic Cells (DCs): PD-L1 expression on DCs can inhibit T-cell priming and activation, representing an early checkpoint for anti-tumor immunity.
Quantitative Data Summary
The following tables summarize quantitative data from representative preclinical and clinical studies on the impact of PD-L1 and its blockade.
Table 1: Preclinical In Vivo Studies of PD-1/PD-L1 Blockade
| Model | Treatment | Outcome | % Tumor Growth Inhibition (TGI) | Reference |
| MC38 (Colon) | anti-PD-1 | Increased Survival | Not Reported | |
| MC38 (Colon) | anti-PD-L1 | Increased Survival | Not Reported | |
| GL261 (Glioblastoma) | anti-PD-1 | Moderately Increased Survival | Not Reported | |
| CT26 (Colon) | anti-PD-1 | Slightly Increased Survival | Not Reported | |
| MC38-hPD-L1 | Small Molecule Inhibitor (69) | Tumor Volume Reduction | ~60% | |
| MC38-hPD-L1 | Atezolizumab | Tumor Volume Reduction | ~75% |
Table 2: Clinical Response to PD-1/PD-L1 Inhibitors
| Cancer Type | PD-L1 Status | Treatment | Objective Response Rate (ORR) | Reference |
| Various | Positive | PD-1/PD-L1 Inhibitors | 24.39% | |
| Various | Negative | PD-1/PD-L1 Inhibitors | 10.34% | |
| NSCLC | Not Specified | PD-L1 Inhibition | 16.3% (Model Prediction) |
Table 3: Impact of Cytokine Stimulation on PD-L1 Expression
| Cell Type | Cytokine | Change in PD-L1 Expression | Reference |
| Melanoma, RCC, SCCHN, NSCLC cell lines | IFN-γ | Significant Upregulation | |
| Monocytes | IL-10 | Upregulation | |
| Tumor Cells | IL-1α | Upregulation |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to study the PD-L1 pathway.
Immunohistochemistry (IHC) for PD-L1 Staining
Objective: To detect and quantify PD-L1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol Summary:
-
Deparaffinization and Rehydration: FFPE tissue sections (4-5 μm) are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the PD-L1 antigen. This is often done using a pressure cooker or water bath in a citrate-based buffer (pH 6.0).
-
Peroxidase Blocking: Endogenous peroxidase activity is blocked using a hydrogen peroxide solution to prevent non-specific background staining.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for PD-L1 (e.g., clones 22C3, 28-8, SP142, SP263). The choice of clone can depend on the specific therapeutic agent being considered.
-
Detection System: A polymer-based detection system with a secondary antibody conjugated to horseradish peroxidase (HRP) is applied.
-
Chromogen Application: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.
Scoring: PD-L1 expression is typically scored based on the percentage of tumor cells (Tumor Proportion Score - TPS) or immune cells (Immune Cell Score - IC) showing membranous staining. A Combined Positive Score (CPS), which includes both tumor and immune cells, is also used for certain indications.
Figure 2: Immunohistochemistry (IHC) workflow for PD-L1 detection.
In Vivo Syngeneic Mouse Tumor Models
Objective: To evaluate the efficacy of anti-PD-1/PD-L1 therapies in an immunocompetent host.
Protocol Summary:
-
Cell Line Selection: Syngeneic tumor cell lines (e.g., MC38 colon adenocarcinoma, B16 melanoma, CT26 colon carcinoma) are chosen based on their immunogenicity and responsiveness to checkpoint blockade.
-
Tumor Implantation: A specific number of tumor cells (e.g., 1x10^6) are implanted subcutaneously or orthotopically into immunocompetent mice (e.g., C57BL/6).
-
Treatment Administration: Once tumors reach a palpable size (e.g., ~60 mm³), mice are randomized into treatment groups. Anti-PD-1 or anti-PD-L1 antibodies (or other inhibitors) are administered, typically via intraperitoneal (i.p.) injection, at specified doses and schedules.
-
Monitoring: Tumor growth is monitored regularly by caliper measurements. Body weight and overall animal health are also tracked.
-
Endpoints: Primary endpoints often include tumor growth inhibition, overall survival, and analysis of the tumor immune infiltrate at the end of the study.
Flow Cytometry for Immune Cell Profiling
Objective: To characterize and quantify different immune cell populations within the TME following treatment.
Protocol Summary:
-
Tumor Dissociation: Excised tumors are mechanically and enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various cell surface and intracellular markers to identify different immune cell subsets (e.g., CD3, CD4, CD8 for T cells; F4/80 for macrophages; CD45 for total leukocytes). Antibodies for PD-1 and PD-L1 are included to assess their expression on these populations.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of each cell, allowing for the identification and quantification of different cell populations.
-
Data Analysis: The data is analyzed using specialized software to gate on specific populations and determine their frequencies and expression levels of markers of interest.
Conclusion
PD-L1 is a central mediator of immune evasion in the tumor microenvironment. Its interaction with PD-1 on immune cells, particularly T cells, leads to a suppression of the anti-tumor immune response. Therapeutic blockade of the PD-1/PD-L1 axis has revolutionized cancer treatment, demonstrating significant clinical efficacy in a subset of patients across various cancer types. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to further investigate the complexities of the PD-L1 pathway and develop more effective immunotherapies. Future research will likely focus on overcoming resistance to PD-1/PD-L1 blockade and identifying novel combination therapies to enhance anti-tumor immunity.
References
An In-depth Technical Guide to the Retinoic Acid Receptor-Beta (RAR-beta) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoic Acid Receptor-Beta (RAR-beta or RARβ), a member of the nuclear receptor superfamily, is a critical ligand-activated transcription factor that plays a pivotal role in a myriad of physiological processes.[1] Activated by all-trans retinoic acid (ATRA) and 9-cis retinoic acid, which are biologically active metabolites of vitamin A, RAR-beta is instrumental in embryonic development, cellular differentiation, proliferation, and apoptosis.[2] This receptor typically forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3]
RAR-beta exists in several isoforms, with RAR-beta2 being extensively studied for its role as a tumor suppressor. The loss of RAR-beta2 expression, often through epigenetic silencing via promoter hypermethylation, is a common event in the development of various cancers, including those of the lung, breast, and prostate.[4] This has positioned RAR-beta as a significant target for cancer chemoprevention and therapy. Conversely, other isoforms like RAR-beta4 have been suggested to possess oncogenic properties, highlighting the complexity of RAR-beta signaling.
This technical guide provides a comprehensive overview of the RAR-beta signaling pathway, including its mechanism of action, key molecular components, and downstream target genes. It further details experimental protocols for studying this pathway and summarizes quantitative data on the binding affinities and potencies of various ligands, offering a valuable resource for researchers and professionals in drug development.
The RAR-beta Signaling Pathway: A Molecular Overview
The canonical RAR-beta signaling pathway is initiated by the binding of its cognate ligands, primarily all-trans retinoic acid (ATRA). The pathway can be dissected into the following key steps:
-
Ligand Binding: Retinoic acid, being lipophilic, diffuses through the cell membrane and into the nucleus, where it binds to the Ligand-Binding Domain (LBD) of RAR-beta.
-
Heterodimerization: RAR-beta forms a heterodimer with the Retinoid X Receptor (RXR). This RAR-beta/RXR heterodimer is the functional unit that binds to DNA.
-
DNA Binding: The RAR-beta/RXR heterodimer recognizes and binds to specific DNA sequences called Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. RAREs typically consist of direct repeats of the consensus sequence 5'-AGGTCA-3'.
-
Co-regulator Recruitment and Transcriptional Regulation:
-
In the absence of a ligand, the RAR-beta/RXR heterodimer is often bound to corepressor proteins such as Silencing Mediator for Retinoid and Thyroid Hormone Receptors (SMRT) and Nuclear Receptor Corepressor (N-CoR). These corepressors recruit histone deacetylases (HDACs), which lead to chromatin condensation and transcriptional repression of the target gene.
-
Upon ligand binding, a conformational change is induced in the RAR-beta LBD. This leads to the dissociation of the corepressor complex and the recruitment of coactivator proteins, including Steroid Receptor Coactivator-1 (SRC-1) and Transcriptional Intermediary Factor 2 (TIF-2). These coactivators often possess histone acetyltransferase (HAT) activity, which results in chromatin decondensation and facilitates the recruitment of the basal transcription machinery, leading to the activation of target gene transcription.
-
Key Isoforms of RAR-beta
The biological functions of RAR-beta are further nuanced by the existence of multiple isoforms arising from alternative splicing and promoter usage. The most well-characterized isoforms include:
-
RAR-beta1, RAR-beta2, RAR-beta3, and RAR-beta4: These isoforms exhibit distinct tissue distribution and transcriptional activities.
-
RAR-beta2: This is the most studied isoform and is widely regarded as a tumor suppressor. Its expression is frequently lost in various cancers due to promoter hypermethylation.
-
RAR-beta4: In contrast to RAR-beta2, some studies have suggested that RAR-beta4 may have oncogenic properties.
The differential expression and function of these isoforms add a layer of complexity to the RAR-beta signaling network and are an active area of research.
Quantitative Data on RAR-beta Ligands
The development of synthetic ligands with selectivity for RAR-beta has been crucial for dissecting its specific functions and for therapeutic applications. The following tables summarize key quantitative data for various RAR-beta agonists and antagonists.
Table 1: Binding Affinities (Kd) of Ligands for RAR-beta
| Compound | Ligand Type | Kd (nM) for RAR-beta | Notes |
| All-trans Retinoic Acid (ATRA) | Agonist | ~0.2 | Endogenous ligand, binds to all RARs. |
| CD2019 | Agonist | ~1.3 | RAR-beta selective agonist. |
| AC-261066 | Agonist | ~2.1 | RAR-beta selective agonist. |
| AGN194310 | Antagonist | 2-5 | Pan-RAR antagonist with high affinity. |
| LE135 | Antagonist | ~3 | RAR-beta selective antagonist. |
Note: Kd values can vary depending on the experimental conditions and assay used.
Table 2: Potency (EC50/IC50) of Ligands in Functional Assays
| Compound | Ligand Type | EC50/IC50 (nM) for RAR-beta | Assay Type |
| All-trans Retinoic Acid (ATRA) | Agonist | ~1-10 | Transcriptional activation assays. |
| CD2019 | Agonist | ~10 | Transcriptional activation assays. |
| AC-261066 | Agonist | ~25 | Transcriptional activation assays. |
| AGN194310 | Antagonist | IC50: 16-34 | Inhibition of colony formation in prostate cancer cells. |
| LE135 | Antagonist | IC50: ~100 | Inhibition of RAR-beta mediated transcription. |
Note: EC50 and IC50 values are highly dependent on the cell type and reporter system used.
Downstream Target Genes of RAR-beta
Activation of the RAR-beta signaling pathway leads to the transcriptional regulation of a diverse array of target genes involved in various cellular processes. The identification of these target genes has been advanced by genome-wide techniques such as Chromatin Immunoprecipitation sequencing (ChIP-seq) and microarray analysis.
Table 3: Selected RAR-beta Target Genes
| Gene | Function | Regulation by RAR-beta |
| Cell Cycle & Apoptosis | ||
| p21 (CDKN1A) | Cell cycle inhibitor | Upregulation |
| Caspase 9 (CASP9) | Apoptosis initiator | Upregulation |
| Bcl-2 | Anti-apoptotic protein | Downregulation |
| Differentiation & Development | ||
| Hox genes (e.g., HOXA1, HOXB4) | Embryonic development and patterning | Upregulation |
| Keratins (e.g., KRT4, KRT13) | Epithelial differentiation | Upregulation |
| Transglutaminase 2 (TGM2) | Cell adhesion and differentiation | Upregulation |
| Tumor Suppression | ||
| RAR-beta2 | Tumor suppressor | Upregulation (autoregulation) |
| Transforming growth factor-beta 2 (TGFB2) | Growth inhibition, apoptosis | Upregulation |
| Other | ||
| Cellular retinoic acid-binding protein 2 (CRABP2) | Intracellular retinoid transport | Upregulation |
| Cytochrome P450 family 26A1 (CYP26A1) | Retinoic acid metabolism | Upregulation |
Experimental Protocols for Studying RAR-beta Signaling
A variety of experimental techniques are employed to investigate the different aspects of the RAR-beta signaling pathway. Below are detailed methodologies for three key experiments.
Chromatin Immunoprecipitation (ChIP) for RAR-beta Binding
ChIP is used to identify the genomic regions where RAR-beta binds.
Protocol:
-
Cell Culture and Cross-linking:
-
Culture cells of interest to ~80-90% confluency.
-
Treat cells with a RAR-beta agonist (e.g., ATRA) or vehicle control for a specified time.
-
Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest cells and resuspend in a lysis buffer containing protease inhibitors.
-
Lyse the cells on ice and isolate the nuclei.
-
Resuspend the nuclear pellet in a nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate overnight at 4°C with an antibody specific for RAR-beta or a negative control IgG.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating the eluates at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR to quantify the enrichment of specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
-
Luciferase Reporter Assay for RAR-beta Transcriptional Activity
This assay is used to measure the ability of RAR-beta to activate transcription from a RARE-containing promoter.
Protocol:
-
Plasmid Constructs:
-
An expression vector for human RAR-beta.
-
A reporter plasmid containing a luciferase gene driven by a minimal promoter and multiple copies of a RARE.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) under the control of a constitutive promoter for normalization of transfection efficiency.
-
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate.
-
Co-transfect the cells with the RAR-beta expression vector, the RARE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
-
Ligand Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (agonists or antagonists) at various concentrations or a vehicle control.
-
-
Cell Lysis and Luciferase Assay:
-
After 16-24 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer according to the manufacturer's instructions.
-
Measure the activity of the normalization reporter (e.g., Renilla luciferase).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the activity of the control reporter.
-
Plot the normalized luciferase activity against the ligand concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Real-Time Quantitative PCR (RT-qPCR) for RAR-beta Target Gene Expression
RT-qPCR is used to measure the changes in the mRNA levels of RAR-beta target genes upon pathway activation.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat them with a RAR-beta agonist or vehicle control for a desired period.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a suitable RNA isolation kit, including a DNase treatment step to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA as a template, and primers specific for the target gene and a reference (housekeeping) gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both treated and control samples.
-
Calculate the relative change in target gene expression using the ΔΔCt method.
-
Visualizations of the RAR-beta Signaling Pathway and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The RAR-beta signaling pathway, illustrating ligand-dependent activation and transcriptional regulation.
Caption: A streamlined workflow for Chromatin Immunoprecipitation (ChIP) of RAR-beta.
Caption: Workflow for a luciferase reporter assay to measure RAR-beta transcriptional activity.
Drug Development Targeting RAR-beta
The established role of RAR-beta, particularly the RAR-beta2 isoform, as a tumor suppressor has made it an attractive target for drug development, especially in the context of cancer therapy and chemoprevention. The primary strategies involve the development of selective RAR-beta agonists to restore its tumor-suppressive functions in cancer cells where its expression is silenced.
Several synthetic retinoids have been developed with varying degrees of selectivity for RAR-beta. These compounds are invaluable tools for preclinical research and hold promise for therapeutic applications.
Table 4: RAR-beta Modulators in Development
| Compound | Type | Selectivity | Developmental Stage | Therapeutic Potential |
| AC-55649 | Agonist | RAR-beta2 selective | Preclinical | Cancer, Neurodegenerative diseases |
| CD2019 | Agonist | RAR-beta selective | Preclinical | Nerve injury, Cancer |
| C286 | Agonist | RAR-beta selective | Preclinical | Nerve injury |
| LE135 | Antagonist | RAR-beta selective | Research Tool | Studying RAR-beta function |
| CD2665 | Antagonist | RAR-beta selective | Research Tool | Investigating RAR-beta signaling |
While significant progress has been made in the preclinical setting, the translation of RAR-beta selective agonists into clinical therapies is still an ongoing effort. Challenges include achieving optimal pharmacokinetic properties and minimizing off-target effects.
Conclusion
The RAR-beta signaling pathway is a complex and tightly regulated network that is fundamental to numerous biological processes. Its dysregulation, particularly the silencing of the tumor suppressor isoform RAR-beta2, is a hallmark of many cancers. This has spurred considerable research into the development of selective RAR-beta modulators as potential therapeutic agents. The in-depth understanding of the molecular mechanisms of this pathway, facilitated by the experimental approaches detailed in this guide, is paramount for the continued advancement of novel and effective therapies targeting RAR-beta. The quantitative data and methodologies presented herein provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this critical signaling pathway.
References
Methodological & Application
Application Notes and Protocols for CD2314 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD2314 is a potent and selective agonist of the Retinoic Acid Receptor β (RARβ), a nuclear receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis.[1][2] Dysregulation of the RARβ signaling pathway is implicated in the progression of various cancers, including pancreatic ductal adenocarcinoma (PDAC).[3] this compound provides a valuable tool for investigating the therapeutic potential of restoring RARβ signaling in cancer cells. These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its effects on cancer cell mechanics, gene expression, and viability.
Mechanism of Action: The RARβ Signaling Pathway
Retinoids, the active metabolites of vitamin A, exert their biological effects by binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][4] Upon activation by a ligand such as this compound, RARβ forms a heterodimer with RXR. This complex then translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
In the context of pancreatic cancer cells, activation of RARβ by this compound has been shown to downregulate the expression of Myosin Light Chain 2 (MLC-2), a key regulator of actomyosin contractility. This leads to a decrease in cytoskeletal stiffness and traction force generation, ultimately impairing the mechanical activity of the cancer cells.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound treatment on pancreatic cancer cells as reported in the literature.
| Cell Line | Treatment | Duration | Parameter Measured | Result | Reference |
| Suit-2 (PDAC) | 1 µM this compound | 24 hours | RARβ Protein Expression | Nearly 2-fold increase | |
| MIA PaCa-2 (PDAC) | 1 µM this compound | 24 hours | Mean Maximum Traction Force | ~50% reduction | |
| HNSCC 22A | This compound | Not Specified | Cell Growth (IC50) | 8.0 µM | |
| HNSCC 22B | This compound | Not Specified | Cell Growth (IC50) | 3.0 µM | |
| HNSCC 183A | This compound | Not Specified | Cell Growth (IC50) | 5.7 µM | |
| HNSCC 886 | This compound | Not Specified | Cell Growth (IC50) | >10 µM |
Experimental Protocols
The following diagram outlines a general workflow for evaluating the efficacy of this compound in a cancer cell line model.
Protocol 1: Cell Culture of Pancreatic Ductal Adenocarcinoma (PDAC) Cells (Suit-2)
This protocol is adapted from a study on the effects of this compound on Suit-2 pancreatic cancer cells.
Materials:
-
Suit-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Penicillin/Streptomycin solution
-
Amphotericin B (Fungizone)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS, 2 mM L-glutamine, 1% (v/v) penicillin/streptomycin, and 1% (v/v) Amphotericin B.
-
Cell Seeding and Maintenance: Culture Suit-2 cells in T-75 flasks with the complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Media Change: Change the growth medium every 3-4 days.
-
Subculturing: When cells reach 70-80% confluency, aspirate the old medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of pre-warmed Trypsin-EDTA to the flask and incubate at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Collect the cell suspension in a sterile conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into new T-75 flasks at the desired split ratio (e.g., 1:5 to 1:10).
Protocol 2: this compound Treatment of Cultured Cells
Materials:
-
Cultured cells (e.g., Suit-2) at 70-80% confluency
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Complete growth medium
Procedure:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in complete growth medium to the desired final concentration. For example, to achieve a 1 µM final concentration, a 1:10,000 dilution of a 10 mM stock is required.
-
Prepare Vehicle Control: Prepare a vehicle control by diluting DMSO in complete growth medium to the same final concentration as the this compound-treated samples.
-
Cell Treatment: Aspirate the old medium from the cultured cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours) at 37°C and 5% CO₂.
-
Downstream Analysis: Following incubation, the cells are ready for harvesting and subsequent analysis, such as protein extraction for Western blotting, RNA isolation for RT-qPCR, or fixation for immunofluorescence.
Protocol 3: Cell Viability Assay (Conceptual)
While the primary source for this compound did not detail a viability assay, this is a common experiment for drug-like compounds. The following is a conceptual protocol based on standard methods.
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., Suit-2, MIA PaCa-2)
-
This compound
-
Complete growth medium
-
Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.
References
Application Notes and Protocols for the Use of CD2314 in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD2314 is a synthetic retinoid that acts as a selective agonist for the Retinoic Acid Receptor Beta (RARβ). Retinoic acid receptors are ligand-activated transcription factors that play a crucial role in regulating cell growth, differentiation, and apoptosis.[1] The biological effects of retinoids are mediated by their binding to RARs (α, β, and γ) and Retinoid X Receptors (RXRs), which form heterodimers and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[2]
The activation of RARβ has been shown to have varied effects on cell proliferation depending on the cell type and context. In many cancer cell lines, activation of RARβ signaling is associated with growth inhibition and the induction of cell cycle arrest, often in the G1 phase.[1][3] Conversely, in other cell types, such as nerve cells, RARβ agonists have been shown to promote neurite outgrowth.[4] This makes this compound a valuable tool for investigating the role of RARβ in cell proliferation and a potential therapeutic agent.
These application notes provide detailed protocols for utilizing this compound in common cell proliferation assays, guidance on data interpretation, and an overview of the underlying signaling pathways.
Data Presentation
| Compound | Assay Type | Potency (EC50) | Selectivity (over RARα) | Selectivity (over RARγ) | Reference |
| Compound 10 (Selective RARβ Agonist) | Human RAR Transactivation | 2.05 nM | 23-fold | 5-fold |
Note: EC50 values are highly dependent on the cell line, assay method, and experimental conditions. The above data should be used as a guideline for designing dose-response experiments.
Signaling Pathway
Activation of RARβ by this compound initiates a signaling cascade that ultimately influences the expression of genes involved in cell cycle control. The canonical pathway involves the binding of the this compound-RARβ/RXR heterodimer to RAREs, leading to the recruitment of co-activators and the initiation of transcription. Key target genes in the context of cell cycle regulation include cyclin-dependent kinase inhibitors (CKIs) such as p21Cip1 and p27Kip1. These proteins inhibit the activity of cyclin-CDK complexes, which are essential for cell cycle progression, particularly through the G1/S transition. The upregulation of p21 and/or p27 leads to the inhibition of Cyclin E-CDK2 and Cyclin D-CDK4/6 complexes, resulting in the hypophosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby causing a G1 cell cycle arrest.
Caption: RARβ signaling pathway leading to G1 cell cycle arrest.
Experimental Protocols
The following are detailed protocols for two common cell proliferation assays that can be used to evaluate the effect of this compound. It is essential to optimize parameters such as cell seeding density, this compound concentration, and incubation time for each specific cell line.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to perform a wide range of concentrations initially (e.g., 0.1 nM to 10 µM) to determine the effective range.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on a shaker for 5-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU into the DNA of proliferating cells.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well plates
-
BrdU labeling solution (typically 10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP or a fluorophore)
-
Detection substrate (e.g., TMB for HRP)
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
BrdU Labeling:
-
At the end of the treatment period, add 10 µL of BrdU labeling solution to each well.
-
Incubate for 2-24 hours at 37°C. The labeling time should be optimized based on the cell cycle length of your specific cell line.
-
-
Fixation and Denaturation:
-
Carefully remove the labeling medium.
-
Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
If using an HRP-conjugated antibody, add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm (for HRP/TMB) or the fluorescence at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Similar to the MTT assay, calculate the percentage of BrdU incorporation for each concentration relative to the vehicle control and determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a cell proliferation assay using this compound.
Caption: General experimental workflow for a cell proliferation assay.
References
- 1. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear co-expression of p21 and p27 induced effective cell-cycle arrest in T24 cells treated with BCG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and lead optimisation of a potent, selective and orally bioavailable RARβ agonist for the potential treatment of nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CD2314 Treatment of Suit-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the treatment of the human pancreatic cancer cell line, Suit-2, with the selective Retinoic Acid Receptor Beta (RAR-β) agonist, CD2314. Suit-2 is a well-characterized cell line established from a metastatic liver tumor of a patient with pancreatic carcinoma.[1][2] It exhibits an epithelial-like morphology and has a doubling time of approximately 38.2 hours.[2] this compound has been shown to modulate the mechanical properties of pancreatic cancer cells, suggesting its potential as a therapeutic agent. These application notes provide comprehensive procedures for cell culture, drug treatment, and analysis of cellular effects, along with a summary of expected quantitative outcomes and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on Suit-2 cells as reported in the literature.
| Parameter | Treatment Condition | Result | Reference |
| Cell Line Characteristics | |||
| Cell Type | Human Pancreatic Cancer | Epithelial-like | [3][4] |
| Origin | Metastatic Liver Tumor | - | |
| Doubling Time | Standard Culture | ~38.2 hours | |
| This compound Treatment Effects | |||
| RAR-β mRNA Expression | 1 µM this compound for 24h | ~2-fold increase | |
| RAR-β Protein Expression | 1 µM this compound for 24h | ~2-fold increase | |
| MLC-2 mRNA Expression | 1 µM this compound for 24h | Significant reduction | |
| Mean Maximum Traction Force | 1 µM this compound for 72h | Decrease from 1.1 (± 0.1) nN to 0.7 (± 0.1) nN | |
| Cellular Stiffness | 1 µM this compound for 72h | Decrease from 292 (± 20) Pa to 202 (± 12) Pa |
Experimental Protocols
Suit-2 Cell Culture
This protocol outlines the standard procedure for culturing Suit-2 cells.
Materials:
-
Suit-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimal Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other necessary sterile plasticware
Procedure:
-
Prepare complete growth medium: DMEM or EMEM supplemented with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of Suit-2 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 cell culture flask.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them by first washing with PBS, then detaching with Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-plate the cells at a 1:4 to 1:8 split ratio.
This compound Treatment Protocol
This protocol describes the treatment of Suit-2 cells with the RAR-β agonist, this compound.
Materials:
-
Suit-2 cells, seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates)
-
This compound (Tocris or other supplier)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
The day before treatment, seed Suit-2 cells in culture vessels at a density that will ensure they are in the exponential growth phase (e.g., 60-70% confluency) at the time of treatment.
-
On the day of treatment, prepare the final working concentration of this compound in complete growth medium. A final concentration of 1 µM has been shown to be effective. Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated samples.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration. Common time points for analysis are 24 and 72 hours.
-
After the incubation period, harvest the cells for downstream analysis (e.g., RNA/protein extraction, immunofluorescence, mechanical measurements).
Apoptosis Assay (General Protocol)
While specific quantitative data for this compound-induced apoptosis in Suit-2 cells is not available, general methods for assessing apoptosis can be employed. Retinoids have been shown to induce apoptosis in pancreatic cancer cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
Binding Buffer
Procedure:
-
Seed and treat Suit-2 cells with this compound as described in Protocol 2.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways and Experimental Workflows
This compound Treatment Workflow
Caption: Experimental workflow for this compound treatment of Suit-2 cells.
This compound Signaling Pathway in Suit-2 Cells
Caption: Proposed signaling pathway of this compound in Suit-2 pancreatic cancer cells.
References
- 1. Cellosaurus cell line SUIT-2 (CVCL_3172) [cellosaurus.org]
- 2. Establishment and characterization of a human pancreatic cancer cell line (SUIT-2) producing carcinoembryonic antigen and carbohydrate antigen 19-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SUIT-2 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. SUIT2 SUIzo Tumor-2 cell line [gentaur.be]
Unveiling the Anti-Metastatic Potential of CD2314: Application Notes and Protocols for Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CD2314, a selective Retinoic Acid Receptor Beta (RARβ) agonist, in cell migration and invasion assays. The provided protocols and data summaries are intended to facilitate the investigation of this compound's anti-metastatic properties and its underlying molecular mechanisms.
Introduction
This compound is a potent and selective agonist for the Retinoic Acid Receptor Beta (RARβ), a nuclear receptor that functions as a ligand-dependent transcription factor.[1] RARβ is increasingly recognized as a tumor suppressor, and its activation has been shown to inhibit key processes in cancer progression, including cell migration and invasion.[2][3][4] Understanding the effects of this compound on these cellular processes is crucial for evaluating its therapeutic potential in oncology.
This document outlines detailed protocols for two standard in vitro assays—the Transwell Migration and Invasion Assay and the Wound Healing (Scratch) Assay—to quantitatively assess the impact of this compound on cancer cell motility. Furthermore, it summarizes the known signaling pathways modulated by this compound that contribute to its anti-migratory and anti-invasive effects.
Data Presentation: Quantitative Effects of this compound on Cell Migration and Invasion
The following tables summarize the quantitative data from studies investigating the effects of RARβ agonists, including this compound and similar compounds, on cancer cell migration and invasion.
| Cell Line | Assay Type | Treatment | Concentration | Incubation Time | Result | Reference |
| Pancreatic Ductal Adenocarcinoma (Suit2) | Transwell Invasion Assay | This compound | 1 µM | 24 hours | Significant impairment of cancer cell invasion. | |
| Breast Cancer (T47D) | Transwell Migration Assay | BMS453 (selective RARβ agonist) | 1 µM | 72 hours | ~60% inhibition of cell migration. | |
| Breast Cancer (MCF7) | Wound Healing Assay | Retinoic Acid (activates RARs) | 1 µM | 72 hours | Significant inhibition of cell migration. |
Table 1: Summary of Quantitative Data on the Efficacy of RARβ Agonists in Migration and Invasion Assays.
Signaling Pathways Modulated by this compound
Activation of RARβ by this compound initiates a signaling cascade that ultimately impairs the cell's migratory and invasive capabilities. The primary mechanism involves the transcriptional regulation of genes associated with the cytoskeleton and cell adhesion.
A key target of this compound-activated RARβ is the Myosin Light Chain 2 (MLC-2) . This compound treatment leads to the transcriptional downregulation of MLC-2, a crucial regulatory component of the actomyosin machinery responsible for generating the contractile forces required for cell movement. This reduction in MLC-2 expression results in decreased cytoskeletal stiffness and impairs the cell's ability to generate the traction forces necessary for migration and invasion.
Furthermore, RARβ activation has been shown to downregulate the expression of other key proteins involved in cell migration, including moesin, c-Src, and Focal Adhesion Kinase (FAK) . These proteins are critical for focal adhesion dynamics and cytoskeletal remodeling, processes essential for cell motility. Retinoic acid has also been reported to down-regulate the activity and expression of pro-Matrix Metalloproteinase-9 (pro-MMP-9) , an enzyme crucial for degrading the extracellular matrix during invasion.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cell migration and invasion.
Transwell Migration and Invasion Assay
This assay measures the ability of cells to move through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) protein like Matrigel (invasion) towards a chemoattractant.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel (for invasion assay)
-
Cell culture medium (serum-free and serum-containing)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Microscope
Protocol:
-
Preparation of Inserts (for Invasion Assay):
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium to the desired concentration (typically 1 mg/mL).
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts.
-
Incubate at 37°C for at least 4 hours to allow for gelation.
-
For migration assays, skip this step.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Trypsinize and resuspend cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of serum-containing medium (chemoattractant) to the lower wells of the 24-well plate.
-
To the cell suspension, add this compound to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell type's migratory/invasive capacity.
-
-
Removal of Non-migrated/invaded Cells:
-
Carefully remove the Transwell inserts.
-
Use a cotton swab to gently wipe the inside of the insert to remove cells that have not migrated or invaded.
-
-
Fixation and Staining:
-
Fix the migrated/invaded cells on the underside of the membrane by immersing the inserts in fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
-
Quantification:
-
Using a microscope, count the number of stained cells on the underside of the membrane in at least five random fields of view per insert.
-
Calculate the average number of migrated/invaded cells per field.
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
PBS
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
-
Washing and Treatment:
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentrations of this compound or vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the treatment, acquire images of the wound at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).
-
-
Quantification:
-
Measure the width of the wound at multiple points for each image.
-
Calculate the percentage of wound closure at each time point compared to the 0-hour time point using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] x 100
-
Conclusion
This compound, as a selective RARβ agonist, demonstrates significant potential as an anti-metastatic agent by inhibiting cancer cell migration and invasion. The protocols and information provided herein offer a robust framework for researchers to further investigate the efficacy and mechanisms of action of this compound and other RARβ agonists in various cancer models. The quantitative nature of these assays, coupled with an understanding of the underlying signaling pathways, will be instrumental in the development of novel cancer therapeutics targeting cell motility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Retinoic acid receptor β modulates mechanosensing and invasion in pancreatic cancer cells via myosin light chain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic acid receptor beta2 inhibition of metastasis in mouse mammary gland xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor-suppressive activity of retinoic acid receptor-β in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following CD2314 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for analyzing changes in protein expression in pancreatic cancer cell lines after treatment with CD2314, a selective retinoic acid receptor β (RAR-β) agonist. The focus is on the Western blot analysis of RAR-β and a key downstream target, myosin light chain 2 (MLC-2).
Introduction
This compound is a synthetic retinoid that acts as a selective agonist for the retinoic acid receptor β (RAR-β), a nuclear receptor that functions as a ligand-dependent transcription factor.[1] Upon activation by agonists like this compound, RAR-β forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription.[1][2]
In the context of pancreatic ductal adenocarcinoma (PDAC), RAR-β signaling is often suppressed, and its restoration is a potential therapeutic strategy.[1][3] Treatment of pancreatic cancer cells with this compound has been shown to induce a "positive autoregulation" of RAR-β, leading to an increase in its own expression. Furthermore, activated RAR-β signaling has been demonstrated to transcriptionally downregulate the expression of myosin light chain 2 (MLC-2), a key regulator of actomyosin contractility. This downregulation of MLC-2 is associated with a reduction in the mechanical activity of cancer cells, including their ability to generate traction forces and invade surrounding tissues.
Western blotting is a fundamental technique to quantify these changes in protein expression, providing insights into the molecular effects of this compound treatment.
Data Presentation
The following table summarizes the expected quantitative changes in RAR-β and MLC-2 protein expression in Suit-2 pancreatic cancer cells following treatment with 1 µM this compound for 24 hours, based on densitometric analysis of Western blots as reported in the literature.
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SEM) | Reference |
| RAR-β | 1 µM this compound (24h) | ~2.0 (increase) | |
| MLC-2 | 1 µM this compound (24h) | Significant Reduction* |
*Note: While a significant reduction in MLC-2 protein levels is consistently reported and visually confirmed through immunofluorescence, specific quantitative fold-change data from Western blot densitometry is not explicitly provided in the primary literature reviewed. The observed effect is a direct consequence of transcriptional downregulation.
Signaling Pathway
The diagram below illustrates the signaling pathway activated by this compound, leading to the regulation of RAR-β and MLC-2 expression.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is optimized for the Suit-2 human pancreatic ductal adenocarcinoma cell line.
-
Cell Culture: Culture Suit-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Treatment:
-
For the treatment group, replace the culture medium with fresh medium containing 1 µM this compound.
-
For the vehicle control group, replace the culture medium with fresh medium containing an equivalent volume of DMSO.
-
-
Incubation: Incubate the cells for 24 hours.
Western Blot Protocol
The following workflow outlines the key steps for Western blot analysis.
Detailed Methodologies:
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% non-fat milk or BSA in TBST overnight at 4°C with gentle agitation.
-
Anti-RAR-β antibody: Recommended starting dilution of 1:1000 - 1:2000.
-
Anti-MLC-2 antibody: Recommended starting dilution of 1:1000 - 1:5000.
-
Loading Control (e.g., β-actin, GAPDH): Use at the manufacturer's recommended dilution.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Final Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands (RAR-β and MLC-2) to the intensity of the loading control band for each sample. Calculate the fold change in protein expression in the this compound-treated samples relative to the vehicle-treated control samples.
-
Conclusion
This document provides a comprehensive guide for performing and analyzing Western blots to study the effects of this compound on RAR-β and MLC-2 expression in pancreatic cancer cells. Adherence to these protocols will enable researchers to generate reliable and reproducible data, contributing to a better understanding of the therapeutic potential of RAR-β agonists in cancer treatment.
References
- 1. Retinoic acid receptor β modulates mechanosensing and invasion in pancreatic cancer cells via myosin light chain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Retinoic acid receptor beta regulates growth and differentiation in human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of RAR-beta with CD2314
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of Retinoic Acid Receptor Beta (RAR-beta) in cultured cells, with a specific focus on applications involving the selective RAR-beta agonist, CD2314. This document offers a comprehensive guide for visualizing and quantifying RAR-beta expression and cellular localization, which is crucial for research in developmental biology, oncology, and dermatology.
Introduction
Retinoic acid receptor beta (RAR-beta) is a nuclear receptor that plays a pivotal role in mediating the effects of retinoic acid, a metabolite of vitamin A.[1] RAR-beta is involved in the regulation of cell growth, differentiation, and apoptosis.[1] Its expression is often dysregulated in various cancers, making it a significant target for therapeutic intervention. This compound is a potent and selective agonist for RAR-beta, making it a valuable tool for studying the receptor's function and for the development of targeted therapies.[2] Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression levels of RAR-beta in response to treatment with agonists like this compound.
Data Presentation
The following table summarizes representative quantitative data obtainable from an immunofluorescence experiment designed to assess the effect of this compound on RAR-beta expression. The data is presented as the mean fluorescence intensity (MFI) of nuclear RAR-beta staining.
| Treatment Group | Concentration (nM) | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Vehicle |
| Vehicle Control (DMSO) | 0 | 150.2 | 15.8 | 1.0 |
| This compound | 10 | 225.8 | 22.1 | 1.5 |
| This compound | 50 | 310.5 | 30.7 | 2.1 |
| This compound | 100 | 378.9 | 35.2 | 2.5 |
Experimental Protocols
This section provides a detailed methodology for the immunofluorescence staining of RAR-beta in adherent cell cultures treated with this compound.
Materials:
-
Adherent cells (e.g., MCF-7, F9 teratocarcinoma cells)
-
Cell culture medium and supplements
-
This compound (selective RAR-beta agonist)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Anti-RAR-beta antibody (validated for immunofluorescence)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere and grow to 60-70% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) in fresh culture medium for the specified duration (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes. This step is crucial for allowing the antibodies to access the nuclear RAR-beta protein.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-RAR-beta primary antibody in Blocking Buffer according to the manufacturer's recommended concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
-
Capture images and quantify the nuclear fluorescence intensity using image analysis software (e.g., ImageJ, CellProfiler).
-
Visualizations
The following diagrams illustrate the experimental workflow and the RAR-beta signaling pathway.
Caption: Experimental workflow for immunofluorescence staining of RAR-beta.
Caption: RAR-beta signaling pathway upon activation by an agonist like this compound.
References
Application Notes and Protocols: Preparation of a 1 μM Working Solution of CD2314
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD2314 is a potent and selective agonist for the Retinoic Acid Receptor β (RARβ). It is a valuable tool for investigating RARβ-mediated signaling pathways and their role in various physiological and pathological processes, including cancer biology.[1][2] Proper preparation of a working solution is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of a 1 μM working solution of this compound, along with relevant technical data and a diagram of its signaling pathway.
Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Weight (M.Wt) | 364.5 g/mol | |
| Formula | C₂₃H₂₄O₂S | |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | 100 mM (36.45 mg/mL) | |
| CAS Number | 170355-37-0 |
Experimental Protocols
This section outlines the detailed methodology for preparing a stock solution and a final 1 μM working solution of this compound.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Appropriate cell culture medium or experimental buffer
Preparation of a 10 mM Stock Solution in DMSO
It is recommended to first prepare a concentrated stock solution, which can then be diluted to the final working concentration.
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.645 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. Based on the solubility data, to achieve a 10 mM concentration with a molecular weight of 364.5, you would add 274.3 μL of DMSO per 1 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Preparation of a 1 μM Working Solution
The 1 μM working solution should be prepared fresh on the day of the experiment by diluting the 10 mM stock solution.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution into the desired cell culture medium or experimental buffer to reach the final concentration of 1 μM. For example, to prepare 1 mL of a 1 μM working solution, add 0.1 μL of the 10 mM stock solution to 999.9 μL of the medium/buffer.
-
Note: To improve accuracy, it is advisable to perform an intermediate dilution step (e.g., to 100 μM) before preparing the final 1 μM solution.
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which may be detrimental to cells in culture.
-
Application: The 1 μM this compound working solution is now ready for use in your experiments. For instance, cells can be exposed to this concentration for 24 hours prior to analysis.
This compound Signaling Pathway
This compound, as a selective RARβ agonist, modulates gene expression by activating the retinoic acid signaling pathway. Upon binding to RARβ, this compound induces a conformational change that leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This RARβ/RXR complex then binds to specific DNA sequences known as Retinoid Acid Response Elements (RAREs) in the promoter regions of target genes. This binding event regulates the transcription of these genes, leading to downstream cellular effects. One of the key mechanisms of action for this compound in pancreatic cancer cells is the transcriptional downregulation of Myosin Light Chain 2 (MLC-2), a critical component of the actomyosin machinery. This leads to a decrease in cytoskeletal stiffness, traction force generation, and cell invasion.
Caption: this compound signaling pathway in pancreatic cancer cells.
Stability and Storage
Proper storage of this compound and its solutions is crucial to maintain its biological activity.
-
Solid: The solid compound should be stored at +4°C as stated on the product vial and kept tightly sealed. Under these conditions, it can be stored for up to 6 months.
-
Stock Solutions: As a general guideline for bioactive small molecules, stock solutions in DMSO should be stored in aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.
-
Working Solutions: It is strongly recommended to prepare working solutions fresh for each experiment and use them on the same day. Long-term storage of dilute aqueous solutions is not advised.
References
CD2314: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the selective Retinoic Acid Receptor Beta (RARβ) agonist, CD2314.
Product Information: Suppliers and Catalog Numbers
This compound is a potent and selective agonist for the Retinoic Acid Receptor Beta (RARβ), a key regulator of cellular differentiation, proliferation, and apoptosis. Its selectivity makes it a valuable tool for investigating the specific roles of RARβ in various biological processes, particularly in cancer research. Below is a summary of suppliers for this compound, along with their respective catalog numbers and reported purity.
| Supplier | Catalog Number(s) | Purity |
| MedchemExpress | HY-108533 | 99.84% |
| APExBIO | B5483 | Inquire |
| Tocris Bioscience | 3824 | ≥98% (HPLC) |
| R&D Systems | 3824 | ≥98%[1] |
| Aladdin Scientific | Inquire | Inquire |
| BOC Sciences | Inquire | Inquire |
| MyBioSource.com | Inquire | Inquire |
Chemical Properties:
-
Chemical Name: 5-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)-3-thiophenecarboxylic acid
-
Molecular Weight: 364.5 g/mol [1]
-
Formula: C₂₃H₂₄O₂S[1]
-
CAS Number: 170355-37-0
-
Storage: Store at +4°C
-
Solubility: Soluble to 100 mM in DMSO
Biological Activity and Mechanism of Action
This compound is a potent and selective RARβ receptor agonist with a Kd of 195 nM in S91 melanoma cells. It exhibits high selectivity for RARβ over RARα and RARγ. The primary mechanism of action for this compound involves its binding to the ligand-binding domain of RARβ. This binding event induces a conformational change in the receptor, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This RARβ/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding can either activate or repress the transcription of these genes, leading to various cellular responses.
One of the key downstream effects of this compound-mediated RARβ activation, particularly in the context of cancer, is the transcriptional downregulation of Myosin Light Chain 2 (MLC-2). MLC-2 is a critical component of the actomyosin machinery responsible for cell contractility and motility. By reducing MLC-2 expression, this compound effectively decreases cancer cell contractility, stiffness, and invasive potential.
Signaling Pathway
The signaling pathway initiated by this compound involves a cascade of molecular events culminating in the regulation of gene expression.
Caption: this compound signaling pathway leading to inhibition of cell invasion.
Experimental Protocols
Application: Inhibition of Pancreatic Cancer Cell Invasion
This protocol describes how to assess the inhibitory effect of this compound on the invasion of pancreatic cancer cells using a Boyden chamber (transwell) assay.
Materials:
-
Pancreatic cancer cell lines (e.g., Suit-2, MIA PaCa-2)
-
This compound (reconstituted in DMSO to a stock concentration of 10-100 mM)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Matrigel Basement Membrane Matrix
-
24-well transwell inserts (8 µm pore size)
-
24-well companion plates
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Microscope with imaging capabilities
Protocol:
-
Preparation of Matrigel-coated Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to 1 mg/mL with cold, serum-free medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each transwell insert.
-
Incubate the plate at 37°C for 2-4 hours to allow the Matrigel to solidify.
-
Carefully remove any excess medium from the inserts.
-
-
Cell Culture and Treatment:
-
Culture pancreatic cancer cells to 70-80% confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Treat the cell suspension with this compound at a final concentration of 1 µM. An equivalent volume of DMSO should be added to the control cell suspension.
-
Incubate the cells with this compound for 24 hours at 37°C in a CO₂ incubator.
-
-
Invasion Assay:
-
After the 24-hour pre-treatment, seed 200 µL of the cell suspension (2 x 10⁴ cells) into the upper chamber of the Matrigel-coated inserts.
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the medium from the upper and lower chambers.
-
Use a cotton swab to gently remove the non-invading cells from the top surface of the insert membrane.
-
Fix the invading cells on the bottom surface of the membrane by incubating with cold methanol for 10 minutes.
-
Stain the fixed cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of invading cells in several random fields of view using a microscope at 20x magnification.
-
Alternatively, the stain can be eluted with 10% acetic acid, and the absorbance can be measured at 590 nm using a plate reader.
-
Experimental Workflow:
Caption: Workflow for the pancreatic cancer cell invasion assay.
Application: Inhibition of Cell Proliferation
This protocol outlines a method to determine the inhibitory effect of this compound on the proliferation of cancer cells using a colorimetric assay such as the MTT assay.
Materials:
-
Cancer cell lines of interest (e.g., head and neck squamous cell carcinoma lines: HNSCC 22B, 183A, 22A)
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
IC₅₀ Values of this compound in Human Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines:
| Cell Line | IC₅₀ (µM) |
| HNSCC 22B | 3.0 |
| HNSCC 183A | 5.7 |
| HNSCC 22A | 8.0 |
Concluding Remarks
This compound is a valuable research tool for investigating the specific functions of RARβ. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of targeting the RARβ signaling pathway in cancer and other diseases. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for the Long-Term Storage and Stability Assessment of CD2314 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for the long-term storage of the selective Retinoic Acid Receptor β (RAR-β) agonist, CD2314, when dissolved in Dimethyl Sulfoxide (DMSO). Adherence to these protocols is crucial for ensuring the integrity, activity, and reproducibility of experimental results in research and drug development settings.
Introduction to this compound and the Importance of Stability
This compound is a potent and selective agonist for the Retinoic Acid Receptor β (RAR-β), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[1][2] Upon activation, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) to regulate the transcription of target genes.[2][3] This signaling pathway is pivotal in various biological processes, including cell differentiation, proliferation, and apoptosis.[1] Given its role in modulating these fundamental cellular activities, this compound is a valuable tool in cancer research, particularly in pancreatic cancer where RAR-β signaling can be dysregulated.
The chemical stability of small molecules like this compound in DMSO is a critical factor for the reliability of biological assays. DMSO is a common solvent for creating high-concentration stock solutions due to its excellent solvating power. However, factors such as water content, storage temperature, and exposure to light can lead to compound degradation over time, resulting in inaccurate experimental data. Therefore, a systematic evaluation of this compound stability in DMSO is essential.
Factors Influencing the Stability of this compound in DMSO
Several factors can impact the long-term stability of compounds stored in DMSO:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to the hydrolysis of susceptible functional groups within the compound. Studies have shown that increased water content in DMSO can accelerate the degradation of certain compounds.
-
Storage Temperature: While many compounds are stable in DMSO at room temperature for short periods, long-term storage at elevated temperatures can promote degradation. Conversely, most compounds exhibit good stability when stored at -20°C.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles are a common concern in laboratory practice. However, studies on diverse sets of compounds have shown no significant loss of compound integrity after multiple freeze-thaw cycles.
-
Light Exposure: Photolabile compounds can degrade when exposed to light. Storing DMSO stock solutions in amber vials is a recommended practice to minimize light-induced degradation.
-
Oxygen: The presence of oxygen can lead to the oxidation of sensitive functional groups. While water is generally considered a more significant factor, minimizing headspace in storage vials can help reduce exposure to oxygen.
Quantitative Data Summary
Table 1: General Stability of Small Molecules in DMSO Under Various Storage Conditions
| Storage Condition | Observation | General Recommendation for this compound |
| Room Temperature | Probability of observing the compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year. | For short-term use (days to weeks). Not recommended for long-term storage. |
| 4°C | 85% of compounds were stable in DMSO containing 10% water for 2 years. | A viable option for intermediate-term storage, though -20°C is preferred. |
| -20°C | Generally considered the optimal condition for long-term storage of DMSO stock solutions. Most compounds are stable for months to years. | Recommended for long-term storage of this compound stock solutions. |
| Freeze-Thaw Cycles | No significant compound loss was observed for a diverse set of compounds after 11 freeze-thaw cycles. | Aliquoting into single-use vials is best practice, but occasional freeze-thaw cycles are unlikely to cause significant degradation. |
| Container Material | No significant difference in compound recovery was found between glass and polypropylene containers over 5 months at room temperature. | Amber glass or polypropylene vials are suitable for storing this compound solutions. |
Experimental Protocols
The following protocols outline the methodology for conducting a comprehensive long-term stability study of this compound in DMSO.
Objective: To prepare a concentrated stock solution of this compound in anhydrous DMSO and aliquot it for long-term stability testing under various conditions.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (high purity)
-
Amber glass or polypropylene cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Dispense small aliquots of the stock solution into amber vials, minimizing the headspace in each vial.
-
Tightly cap the vials to prevent moisture absorption.
Objective: To evaluate the stability of this compound in DMSO over time at different storage temperatures by quantifying the parent compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Aliquots of this compound in DMSO from Protocol 1
-
LC-MS system with a suitable C18 reversed-phase column
-
Appropriate mobile phases (e.g., acetonitrile and water with formic acid)
-
Internal Standard (IS) solution (optional but recommended for improved accuracy)
Procedure:
-
Time-Zero (T0) Analysis: Immediately after preparation, take one aliquot for immediate LC-MS analysis to establish the initial purity and concentration.
-
Storage: Store the remaining aliquots under the desired temperature conditions (e.g., -20°C, 4°C, and room temperature), protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, and 1 year), retrieve one aliquot from each storage condition.
-
Sample Preparation for LC-MS:
-
Allow the frozen samples to thaw and equilibrate to room temperature.
-
Prepare a dilution of the this compound stock solution in the initial mobile phase to a concentration suitable for LC-MS analysis.
-
If using an internal standard, add a fixed amount to each sample.
-
-
LC-MS Analysis:
-
Inject the prepared samples into the LC-MS system.
-
Monitor the peak area of the parent this compound compound (and the IS, if used).
-
Analyze the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample. The formula is: % Remaining = (Peak Area at Time X / Peak Area at T0) * 100
-
If an internal standard is used, calculate the peak area ratio of this compound to the IS for each sample and compare it to the ratio at T0.
-
Summarize the data in a table for easy comparison.
-
Table 2: Example Data Table for this compound Stability Study
| Storage Temperature | Time Point | % this compound Remaining (Mean ± SD, n=3) | Observations (e.g., New Peaks in Chromatogram) |
| Room Temperature | T0 | 100 | - |
| 1 Month | |||
| 3 Months | |||
| 4°C | T0 | 100 | - |
| 1 Month | |||
| 3 Months | |||
| -20°C | T0 | 100 | - |
| 1 Month | |||
| 3 Months |
Visualization of Pathways and Workflows
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for the stability assessment.
Caption: this compound activates the RAR-β/RXR heterodimer, leading to gene transcription and biological effects.
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Best Practices and Recommendations
-
Use Anhydrous DMSO: To minimize the risk of hydrolysis, always use high-purity, anhydrous DMSO for preparing stock solutions.
-
Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination of the primary stock solution.
-
Protect from Light: Store all this compound stock solutions in amber vials to prevent photodegradation.
-
Proper Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and storage conditions.
-
Regular Stability Checks: For critical long-term studies, it is advisable to periodically re-evaluate the purity of the stock solution.
By following these application notes and protocols, researchers can ensure the quality and reliability of their this compound stock solutions, leading to more accurate and reproducible experimental outcomes.
References
Application Notes and Protocols: In Vitro Efficacy of CD2314 in 3D Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cancer models, such as tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment, including gradients of nutrients, oxygen, and proliferative states, thus providing a superior platform for preclinical drug screening compared to traditional 2D cell cultures.[1][2][3][4] CD2314 is a selective agonist for the Retinoic Acid Receptor Beta (RAR-β), a nuclear receptor that has been identified as a tumor suppressor.[5] Loss or downregulation of RAR-β expression is observed in various cancers and is associated with tumor progression. Activation of RAR-β by agonists like this compound can restore its tumor-suppressive functions, including inhibition of cell growth and induction of differentiation.
Recent studies have elucidated that this compound, through RAR-β activation, transcriptionally represses Myosin Light Chain 2 (MLC-2). This downregulation of MLC-2, a critical component of the actomyosin machinery, leads to decreased cytoskeletal stiffness, reduced traction force generation, and impaired cancer cell invasion. These findings suggest that this compound holds promise as a therapeutic agent by modulating the mechanobiology of cancer cells.
These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in 3D cancer spheroid models. The methodologies cover spheroid formation, treatment with this compound, and subsequent analysis of cell viability, apoptosis, and proliferation.
Data Presentation
Table 1: Illustrative Dose-Response of this compound on Spheroid Viability
| Cell Line | This compound Concentration (µM) | Spheroid Diameter (µm, Day 7) | % Viability (Relative to Control) |
| Pancreatic (PANC-1) | 0 (Control) | 550 ± 25 | 100% |
| 1 | 510 ± 20 | 92% | |
| 5 | 430 ± 18 | 78% | |
| 10 | 350 ± 22 | 65% | |
| 25 | 280 ± 15 | 48% | |
| Breast (MDA-MB-231) | 0 (Control) | 620 ± 30 | 100% |
| 1 | 580 ± 28 | 94% | |
| 5 | 490 ± 25 | 79% | |
| 10 | 410 ± 20 | 66% | |
| 25 | 340 ± 18 | 55% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Illustrative Effect of this compound on Apoptosis and Proliferation in PANC-1 Spheroids
| Treatment | % Apoptotic Cells (Caspase-3/7 Positive) | % Proliferating Cells (Ki-67 Positive) |
| Control (Vehicle) | 5 ± 1.5% | 60 ± 5% |
| This compound (10 µM) | 25 ± 3.0% | 35 ± 4% |
| Staurosporine (1 µM) | 85 ± 4.5% | N/A |
Data are presented as mean ± standard deviation and are for illustrative purposes only. Staurosporine is included as a positive control for apoptosis induction.
Experimental Protocols
Protocol 1: Generation of 3D Cancer Spheroids
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell lines (e.g., PANC-1, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, requires optimization for each cell line).
-
Seed the cells in the ultra-low attachment 96-well plate (100 µL/well).
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Monitor spheroid formation daily. Spheroids typically form within 24-72 hours.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Pre-formed spheroids in a 96-well plate
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
After 3-4 days of spheroid formation, when they are compact and have a defined shape, carefully remove 50 µL of the medium from each well.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours, or longer for chronic studies).
-
Replenish the medium with fresh this compound or vehicle control every 2-3 days for longer-term experiments.
Protocol 3: Spheroid Viability Assessment (CellTiter-Glo® 3D Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.
Materials:
-
This compound-treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Luminometer
Procedure:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of viability relative to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Assessment (Caspase-3/7 Staining)
This protocol uses a fluorescent probe to detect the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
This compound-treated spheroids in a 96-well plate
-
Caspase-3/7 Green Reagent
-
Hoechst 33342 (for nuclear counterstaining)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Prepare a staining solution containing Caspase-3/7 Green Reagent and Hoechst 33342 in a suitable buffer (e.g., PBS or culture medium).
-
Carefully add the staining solution to each well containing spheroids.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Image the spheroids using a high-content imaging system or a fluorescence microscope with appropriate filters for green (Caspase-3/7) and blue (Hoechst) fluorescence.
-
Analyze the images to quantify the number of green-fluorescent (apoptotic) cells relative to the total number of blue-fluorescent (total) cells.
Protocol 5: Proliferation Assessment (Ki-67 Immunofluorescence)
Ki-67 is a nuclear protein associated with cellular proliferation. This protocol outlines its detection via immunofluorescence.
Materials:
-
This compound-treated spheroids
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Ki-67
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Confocal or fluorescence microscope
Procedure:
-
Carefully collect spheroids and wash them with PBS.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash the spheroids with PBS.
-
Permeabilize the spheroids with permeabilization buffer for 20 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-Ki-67 antibody overnight at 4°C.
-
Wash the spheroids multiple times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the spheroids and image them using a confocal or fluorescence microscope.
-
Quantify the percentage of Ki-67 positive cells.
Mandatory Visualizations
Caption: this compound signaling pathway in cancer cells.
References
- 1. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D Tumorsphere Culture Protocol for Cancer Research - Creative Biogene [creative-biogene.com]
- 3. 3D cancer models: One step closer to in vitro human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Tumor Cells in an In Vitro 3D Environment [mdpi.com]
- 5. Retinoic acid receptor β modulates mechanosensing and invasion in pancreatic cancer cells via myosin light chain 2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting CD2314 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CD2314, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in my aqueous experimental buffer?
A1: this compound, with the chemical name 5-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydroanthracen-2-yl)thiophene-3-carboxylic acid, is a lipophilic molecule. Like many synthetic retinoids, it has a complex aromatic structure that results in poor aqueous solubility.[1][2] This is a common characteristic of this class of compounds, which often require special handling to achieve a homogenous solution for in vitro experiments.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[3][4] It is a powerful organic solvent capable of dissolving many nonpolar compounds. It is crucial to use a high-purity, anhydrous grade of DMSO to ensure the stability of the compound.
Q3: I have dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What can I do?
A3: This phenomenon, often called "crashing out," is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous medium. Here are several strategies to prevent this:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic to cells.
-
Use a Co-solvent: In some instances, a mixture of solvents can maintain the solubility of the compound better than a single solvent.
-
Employ Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes that help to keep the compound dispersed in the aqueous phase.[5]
-
Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the DMSO stock solution can aid in dispersion.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a structured approach to resolving common problems encountered when preparing aqueous solutions of this compound.
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 83.33 mg/mL (228.61 mM) | May require sonication for complete dissolution. Use freshly opened DMSO as it is hygroscopic. |
| DMSO | <36.45 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions are typically stable for at least one month at -20°C and up to six months at -80°C.
-
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Medium
-
Materials:
-
This compound DMSO stock solution
-
Aqueous experimental medium (e.g., cell culture medium, buffer)
-
Vortex mixer
-
-
Procedure:
-
Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C for cell culture).
-
While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Continue to mix for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide below.
-
Visualizing Experimental Workflows and Troubleshooting
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Optimizing CD2314 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental concentration of CD2314 for different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of this compound for a new cell line?
A1: The initial and most critical step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This will establish the concentration range at which this compound exhibits a biological effect on your specific cell line. A broad range of concentrations, typically from nanomolar to micromolar, should be tested initially to identify a potent range.[1][2][3]
Q2: How do I choose the appropriate concentration range for my initial dose-response experiment?
A2: If there is no prior information on the cell line's sensitivity to this compound, a wide range with logarithmic or half-log dilutions is recommended. For example, you could start with a 9-point dose-response assay ranging from 1 nM to 10 µM.[2][4] The goal is to identify a range where the lowest concentrations show little to no effect, and the highest concentrations show a maximal effect.
Q3: What is a suitable solvent for this compound and what is the maximum concentration I can use in my cell culture?
A3: this compound is soluble in DMSO. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same concentration of DMSO used for the highest this compound concentration) in your experiments.
Q4: How long should I expose the cells to this compound?
A4: The optimal exposure time depends on the cell line's doubling time and the specific biological question being investigated. A time-course experiment, for instance, at 24, 48, and 72 hours, is recommended to determine the ideal duration for observing the desired effect. For signaling pathway analysis, shorter time points (e.g., 4, 8, 12 hours) might be more appropriate to capture early events before significant cell death occurs.
Q5: My results are not reproducible between experiments. What are the potential causes?
A5: Lack of reproducibility can stem from several factors, including inconsistent cell culture practices (e.g., passage number, confluency), instability of the compound in the culture medium, and variability in the assay itself. Standardizing cell seeding density, media composition, and ensuring fresh dilutions of this compound for each experiment can improve reproducibility.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, uneven distribution of this compound, or "edge effects" in the multi-well plate.
-
Solution:
-
Ensure the cell suspension is thoroughly mixed before seeding to get a uniform cell number in each well.
-
Mix the this compound solution well before adding it to the wells.
-
To minimize edge effects, avoid using the outer wells of the plate for critical data points or fill them with sterile PBS or media.
-
Issue 2: No observable effect of this compound.
-
Possible Cause: The concentration range is too low, the compound is not active in the chosen cell line, the incubation time is too short, or the compound has degraded.
-
Solution:
-
Test a higher concentration range.
-
Verify the activity of this compound in a sensitive, positive control cell line, if known.
-
Increase the incubation time.
-
Prepare fresh stock solutions and dilutions of this compound. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Issue 3: Excessive cell death even at low concentrations.
-
Possible Cause: The compound is highly cytotoxic to the specific cell line, or the solvent (DMSO) concentration is too high.
-
Solution:
-
Use a lower concentration range of this compound.
-
Reduce the incubation time.
-
Ensure the final DMSO concentration is not contributing to toxicity by running a vehicle control with varying DMSO concentrations.
-
Issue 4: Low absorbance values in a colorimetric assay (e.g., MTT, XTT).
-
Possible Cause: Low cell density, insufficient incubation time with the assay reagent, or formazan crystals not fully dissolved (in the case of MTT).
-
Solution:
-
Optimize the initial cell seeding density through a titration experiment.
-
Ensure the incubation period with the reagent (e.g., 1-4 hours for MTT) is sufficient.
-
For MTT assays, ensure complete solubilization of the formazan crystals by thorough mixing.
-
Data Presentation
Table 1: Example IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HNSCC 22B | Head and Neck Squamous Cell Carcinoma | 3.0 |
| HNSCC 183A | Head and Neck Squamous Cell Carcinoma | 5.7 |
| HNSCC 22A | Head and Neck Squamous Cell Carcinoma | 8.0 |
| Suit-2 | Pancreatic Ductal Adenocarcinoma | Not specified (used at 1 µM) |
Data sourced from publicly available research.
Table 2: Troubleshooting Common Issues in Cytotoxicity Assays
| Issue | Possible Cause | Recommended Action |
| High background in media-only wells | Contaminated media or reagents. | Use fresh, sterile media and reagents. |
| Inconsistent results | Variability in cell seeding or pipetting. | Ensure uniform cell suspension and careful pipetting. Use a multichannel pipette for consistency. |
| Precipitation of compound | Poor solubility in media. | Visually inspect for precipitation. Ensure stock solution is fully dissolved before adding to media. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an XTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
XTT reagent
-
Electron coupling reagent (e.g., PMS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
XTT Assay:
-
Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract the background absorbance.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualization
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for IC50 determination.
References
Potential off-target effects of CD2314 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CD2314, a selective Retinoic Acid Receptor Beta (RAR-β) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective agonist for the Retinoic Acid Receptor Beta (RAR-β), a member of the nuclear receptor superfamily.[1][2] Upon binding to this compound, RAR-β forms a heterodimer with a Retinoid X Receptor (RXR).[2][3] This RAR-β/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
Q2: I am not observing the expected downstream effects of this compound treatment (e.g., changes in cell morphology, proliferation, or target gene expression). What are the possible causes?
Several factors could contribute to a lack of response to this compound treatment:
-
Cell Line Specificity: The expression level of RAR-β can vary significantly between different cell lines. Low or absent RAR-β expression will result in a diminished or absent response to this compound. It is recommended to first confirm RAR-β expression in your cell line of interest via qPCR or Western blot.
-
Reagent Integrity: Ensure that the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions and use them at the recommended concentration.
-
Treatment Conditions: The duration of treatment and the concentration of this compound are critical. A 24-hour treatment with 1 µM this compound has been shown to be effective in Suit-2 pancreatic cancer cells. Optimization of these parameters for your specific cell line may be necessary.
-
Cell Culture Conditions: Factors such as cell density, serum concentration in the media, and overall cell health can influence the cellular response to retinoids.
Q3: My cells are showing signs of toxicity or unexpected morphological changes after this compound treatment. Could this be an off-target effect?
While this compound is a selective RAR-β agonist, off-target effects, although not well-documented for this specific compound, can occur with any small molecule. Here are some possibilities:
-
Activation of Other RAR or RXR Isoforms: At high concentrations, the selectivity of this compound may decrease, potentially leading to the activation of other RAR isoforms (RAR-α, RAR-γ) or RXRs. This could trigger a broader range of retinoid-mediated signaling pathways and potentially lead to unexpected cellular responses. Retinoids are known to have pleiotropic effects on various cellular programs, including proliferation and lipid metabolism.
-
Interaction with Other Signaling Pathways: Retinoic acid signaling can intersect with other major signaling pathways. For example, RA receptors can be activated by phosphorylation through pathways like MAPK, PKA, and Akt. It is possible that this compound could indirectly influence these pathways, leading to unforeseen consequences.
-
Compound Purity: Impurities in the this compound preparation could have their own biological activities, leading to unexpected phenotypes. Ensure you are using a high-purity compound.
Q4: How can I confirm that the observed effects in my experiment are specifically due to RAR-β activation by this compound?
To validate the on-target activity of this compound, consider the following control experiments:
-
RAR-β Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of RAR-β in your cells. If the effects of this compound are abolished in these cells, it strongly suggests that the activity is mediated through RAR-β.
-
RAR-β Overexpression: In cells with low endogenous RAR-β, transiently or stably overexpressing RAR-β should sensitize them to this compound treatment.
-
Use of an RAR Antagonist: Co-treatment with a potent RAR antagonist should block the effects of this compound.
-
Gene Expression Analysis: Perform qPCR or RNA-seq to confirm the upregulation or downregulation of known RAR-β target genes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| No change in the expression of known RAR-β target genes. | 1. Low or no RAR-β expression in the cell line. 2. Inactive this compound compound. 3. Suboptimal treatment conditions (concentration/duration). | 1. Verify RAR-β expression using qPCR or Western Blot. 2. Prepare fresh this compound stock solutions. 3. Perform a dose-response and time-course experiment. |
| High cell death or cytotoxicity observed. | 1. This compound concentration is too high. 2. Potential off-target effects. 3. Cell line is highly sensitive to retinoid-induced apoptosis. | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration. 2. See FAQ Q4 for validating on-target effects. 3. Perform apoptosis assays (e.g., Annexin V staining) to confirm the mechanism of cell death. |
| Inconsistent results between experiments. | 1. Variation in cell culture conditions (e.g., passage number, confluency). 2. Inconsistent preparation of this compound working solutions. 3. Variability in incubation times. | 1. Maintain consistent cell culture practices. 2. Prepare fresh working solutions for each experiment. 3. Ensure precise timing of treatments and assays. |
| Unexpected changes in cell morphology not consistent with reported literature. | 1. Potential off-target effects affecting cytoskeletal proteins. 2. Cell line-specific response. | 1. Investigate the expression and localization of key cytoskeletal proteins (e.g., actin, tubulin). 2. Document the morphological changes and compare them to control cells treated with vehicle. |
Experimental Protocols
Protocol 1: Assessment of RAR-β Expression by Immunofluorescence
-
Cell Seeding: Seed Suit-2 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with 1 µM this compound or vehicle control (e.g., DMSO) for 24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with an anti-RAR-β antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 2: Basement Membrane Invasion Assay
-
Mesentery Preparation: Surgically extract mesenteries from wild-type mice and bond them to hollow cylindrical tubes. Decellularize the mesenteries.
-
Cell Seeding: Seed Suit-2 cells (pre-treated with 1 µM this compound or vehicle for 24 hours) on the mesentery transwells.
-
Culture and Migration: Culture the cells for up to 5 days. Every 24 hours, transfer the mesenteries to a new well.
-
Quantification of Migrated Cells: Count the number of cells that have completely migrated through the mesentery and are attached to the bottom of the well.
-
Invasion Analysis: On days 3 and 5, fix the mesenteries to quantify the percentage of invasion.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for validating on-target effects.
References
Technical Support Center: CD2314 Cytotoxicity Assessment in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for assessing the cytotoxicity of CD2314, a selective retinoic acid receptor beta (RAR-β) agonist, in non-cancerous cells. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous cells?
A1: The cytotoxicity of this compound in non-cancerous cells is not extensively documented in publicly available literature. However, given that RAR-β is expressed in many normal tissues, this compound, as a selective RAR-β agonist, is expected to have biological effects. The cytotoxic profile may vary significantly depending on the cell type, expression levels of RAR-β, and the specific experimental conditions. It is crucial to perform empirical testing on the specific non-cancerous cell lines relevant to your research.
Q2: My negative control (vehicle-treated) wells show significant cell death. What could be the cause?
A2: This issue can arise from several factors:
-
Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a concentration that is toxic to your specific cell line. It is recommended to keep the final concentration of DMSO below 0.5% and to run a vehicle-only control to assess its intrinsic toxicity.
-
Cell Health: The cells may have been unhealthy prior to the experiment. Ensure you are using cells within a low passage number, in the exponential growth phase, and that they are free from contamination.
-
Environmental Stress: Factors such as improper pH of the culture medium, temperature fluctuations, or excessive evaporation from the wells can induce cell death.
Q3: I am observing high variability between my replicate wells for the same this compound concentration. What should I do?
A3: High variability can be attributed to:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Use of a multichannel pipette should be done with care to ensure consistency.
-
Pipetting Errors: Calibrate your pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.
Q4: The dose-response curve for this compound is not sigmoidal as expected. What could be the reason?
A4: An atypical dose-response curve can be due to:
-
Compound Precipitation: this compound may precipitate at higher concentrations in your culture medium. Visually inspect the wells for any precipitate. If observed, consider using a different solvent or adjusting the concentration range.
-
Indirect Effects: this compound might be inducing cellular effects other than direct cytotoxicity, such as changes in cell adhesion or morphology, which could interfere with the assay readout. Microscopic examination of the cells can provide valuable insights.
-
Assay Interference: The this compound compound itself might interfere with the chemistry of your chosen cytotoxicity assay (e.g., colorimetric or fluorometric readouts). Running appropriate controls, such as this compound in cell-free media with the assay reagents, can help identify such interference.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No cytotoxic effect observed even at high concentrations of this compound | 1. Cell line is resistant to this compound-mediated effects. 2. Insufficient incubation time. 3. Degradation of this compound. | 1. Use a positive control compound known to be cytotoxic to your cell line to validate the assay. Consider testing a different non-cancerous cell line. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. 3. Prepare fresh stock solutions of this compound for each experiment. Store the stock solution as recommended by the manufacturer. |
| IC50 value for this compound varies significantly between experiments | 1. Inconsistent cell passage number. 2. Variation in cell seeding density. 3. Inconsistent incubation conditions. | 1. Use cells within a consistent and narrow range of passage numbers for all experiments. 2. Optimize and strictly adhere to a standardized cell seeding density. 3. Ensure consistent incubation times, temperature, and CO2 levels for all experiments. |
| Discrepancy in results between different cytotoxicity assays | Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | This is not unexpected. Use multiple assays based on different principles (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH release) to get a more comprehensive understanding of this compound's effect on the cells. |
Quantitative Data Summary
Due to the limited availability of public data on this compound cytotoxicity in non-cancerous cells, the following table presents a template with hypothetical IC50 values. Researchers should replace this with their experimentally determined data.
| Cell Line | Cell Type | Organism | Incubation Time (hours) | This compound IC50 (µM) |
| hFIB | Primary Fibroblasts | Human | 48 | > 100 (Hypothetical) |
| HaCaT | Immortalized Keratinocytes | Human | 48 | 75.8 (Hypothetical) |
| BEAS-2B | Immortalized Bronchial Epithelial | Human | 72 | 52.3 (Hypothetical) |
| HUVEC | Primary Endothelial Cells | Human | 48 | > 100 (Hypothetical) |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol is based on the principle of measuring lactate dehydrogenase (LDH) released from damaged cells.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Non-cancerous cell line of interest
-
Complete cell culture medium (serum-free medium may be required for the assay)
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader (absorbance at the wavelength specified by the kit)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Sample Collection:
-
After the desired incubation period, centrifuge the plate (if using suspension cells).
-
Carefully transfer a specific volume of the cell culture supernatant to a new 96-well plate.
-
-
LDH Measurement:
-
Follow the instructions provided with the commercial LDH cytotoxicity assay kit to prepare the reaction mixture and add it to the supernatant samples.
-
Incubate for the time specified in the kit's protocol.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified signaling pathway of this compound via RAR-β.
How to determine the optimal incubation time for CD2314
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal incubation time and experimental conditions for CD2314.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, selective agonist for the Retinoic Acid Receptor β (RAR-β), which is a ligand-activated transcription factor. Upon binding to this compound, RAR-β forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription. This signaling pathway is involved in various cellular processes, including differentiation, proliferation, and apoptosis. In some cancer cells, like pancreatic ductal adenocarcinoma (PDAC), activation of RAR-β by agonists such as this compound has been shown to repress the expression of proteins involved in cell contractility and invasion, such as myosin light chain 2 (MLC-2).[1][2][3]
Q2: How is "incubation time" for this compound different from that of an antibody?
A2: For this compound, a small molecule agonist, "incubation time" refers to the duration of cell or tissue treatment required to induce a measurable biological response. This is distinct from the "incubation time" for an antibody in techniques like immunofluorescence (IF) or Western Blotting, which refers to the time needed for the antibody to bind to its target antigen. The optimal incubation time for this compound will depend on the specific downstream cellular event you are investigating.
Q3: What is a typical starting point for this compound concentration and incubation time?
A3: Based on published studies, a common starting point for treating cultured cells with this compound is a concentration of 1 µM with an incubation time of 24 hours.[4] This has been shown to be effective in inducing changes in protein expression, such as increasing RAR-β expression and decreasing the nuclear-to-cytoplasmic ratio of YAP-1 in pancreatic cancer cell lines.[4] However, this should be considered a starting point, and the optimal conditions will likely vary depending on the cell type and the specific endpoint being measured.
Troubleshooting Guides
Problem 1: No observable effect after this compound treatment.
This guide helps you troubleshoot experiments where this compound treatment does not produce the expected biological response.
| Possible Cause | Recommended Solution |
| Suboptimal Incubation Time | The chosen incubation time may be too short for the desired downstream effect to manifest. Create a time-course experiment to determine the optimal incubation duration. For example, treat cells for 6, 12, 24, 48, and 72 hours and assay for your endpoint at each time point. |
| Suboptimal Concentration | The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM) to identify the optimal effective concentration for your specific cell line and experimental conditions. |
| Cell Line Insensitivity | The cell line being used may not express sufficient levels of RAR-β or may have alterations in the downstream signaling pathway, rendering it insensitive to this compound. Confirm the expression of RAR-β in your cell line using techniques like qPCR or Western Blotting. |
| Reagent Instability | This compound, like many reagents, can degrade over time or with improper storage. Ensure that the compound is stored correctly according to the manufacturer's instructions and consider using a fresh stock. |
Problem 2: High background or non-specific effects in downstream analysis (e.g., Immunofluorescence).
This guide provides steps to optimize the detection of cellular changes induced by this compound treatment, focusing on immunodetection methods.
| Possible Cause | Recommended Solution |
| Primary antibody concentration too high | A high concentration of the primary antibody can lead to non-specific binding and high background. Titrate your primary antibody to find the optimal dilution that provides a good signal-to-noise ratio. |
| Inadequate blocking | Insufficient blocking can result in non-specific antibody binding. Ensure you are using an appropriate blocking buffer (e.g., 1-5% BSA or serum from a different species than the primary antibody) and incubate for an adequate amount of time (e.g., 1 hour at room temperature). |
| Secondary antibody issues | The secondary antibody may be cross-reacting with other proteins in the sample or be used at too high a concentration. Use a cross-adsorbed secondary antibody and titrate it to the optimal concentration. Shorter incubation times for the secondary antibody (e.g., 1 hour at room temperature) are generally recommended. |
| Autofluorescence | Some cell types or tissues exhibit natural fluorescence, which can obscure the specific signal. This can sometimes be more pronounced in paraffin-embedded samples. Switching to frozen sections or using a different fluorescent marker with a distinct emission spectrum may help. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Incubation Time via Time-Course Experiment
This protocol outlines a general workflow for identifying the optimal treatment duration of this compound to observe a change in a target protein's expression level via Western Blotting.
-
Cell Seeding: Plate your cells of interest at a consistent density across multiple plates or wells to ensure uniformity. Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
This compound Treatment: Prepare a working solution of this compound at the desired final concentration (e.g., 1 µM). Treat the cells for varying durations (e.g., 0, 6, 12, 24, 48, 72 hours). The "0 hour" time point serves as the untreated control.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from each time point onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against your protein of interest. Typical incubation conditions are overnight at 4°C or 1-2 hours at room temperature. The optimal dilution should be determined by titration.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for your target protein and a loading control (e.g., GAPDH, β-actin) for each time point. Normalize the target protein intensity to the loading control. Plot the normalized intensity against the incubation time to determine the point of maximal effect.
Visualization of Experimental Workflow
Caption: Workflow for determining the optimal this compound incubation time.
Protocol 2: General Immunofluorescence Staining after this compound Treatment
This protocol provides a general procedure for visualizing the effect of this compound on the subcellular localization or expression of a target protein.
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a petri dish or multi-well plate.
-
This compound Treatment: Treat the cells with the predetermined optimal concentration and incubation time of this compound. Include an untreated control.
-
Fixation: Gently wash the cells with PBS. Fix the cells with a suitable fixative, such as 4% paraformaldehyde (PFA) in PBS, for 10-20 minutes at room temperature.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with a detergent solution, such as 0.2% Triton X-100 in PBS, for 5-10 minutes.
-
Blocking: Wash the cells with PBS and block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer. Incubation is typically performed for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. If desired, counterstain the nuclei with a DNA dye like DAPI or Hoechst for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Visualization of Signaling Pathway
Caption: Simplified signaling pathway of this compound via RAR-β.
References
- 1. Retinoic acid receptor β modulates mechanosensing and invasion in pancreatic cancer cells via myosin light chain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of Retinoic Acid Sensitivity in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Issues with CD2314 stability during long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of CD2314 during long-term experiments. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the reliability and reproducibility of their results.
Troubleshooting Guides
Issue 1: Gradual Loss of this compound Efficacy in Long-Term Cell Culture
Symptoms:
-
Initial experiments show expected biological activity (e.g., inhibition of cell growth, target gene expression changes).
-
In experiments extending beyond 72 hours, the observed effect diminishes despite regular media changes with freshly diluted this compound.
-
Increased variability in results from week to week.
Possible Causes and Solutions:
| Cause | Investigation | Solution |
| Compound Adsorption to Plastics | Coat cell culture plates and experimental plasticware with a non-stick surface (e.g., poly(2-hydroxyethyl methacrylate)) and repeat the experiment. | Use low-adhesion plasticware for all steps involving this compound dilution and experimentation. Consider using glass flat-bottom plates for sensitive assays if compatible with imaging and cell type. |
| Light-Induced Degradation | Prepare and store all this compound solutions in amber or foil-wrapped tubes. Minimize exposure of the cell culture plates to light during incubation and analysis. | Always work with this compound in a darkened environment (e.g., under a fume hood with the light off). Use plate readers with minimal light exposure times. |
| Metabolic Inactivation by Cells | Analyze conditioned media from long-term cultures using HPLC to detect potential metabolites of this compound. | Increase the frequency of media changes (e.g., every 24 hours instead of 48-72 hours). Consider using a higher initial concentration of this compound if cytotoxicity is not a concern. |
| Oxidative Degradation in Media | Prepare media with and without antioxidants (e.g., N-acetylcysteine) and compare the efficacy of this compound over a 7-day period. | Supplement cell culture media with a low concentration of a compatible antioxidant. Prepare fresh media for each experiment and avoid long-term storage of supplemented media. |
Troubleshooting Workflow:
Issue 2: Precipitation of this compound in Aqueous Solutions
Symptoms:
-
Visible precipitate forms in the stock solution upon storage at 4°C or -20°C.
-
Cloudiness or crystals appear in the cell culture media after the addition of the this compound stock solution.
-
Inconsistent results are observed, likely due to inaccurate dosing.
Possible Causes and Solutions:
| Cause | Investigation | Solution |
| Low Aqueous Solubility | Review the solubility data for this compound. The manufacturer, Tocris Bioscience, provides some solubility information. | Prepare a higher concentration stock solution in an appropriate organic solvent like DMSO. For final dilutions, do not exceed the recommended final solvent concentration (typically <0.5% v/v) in the aqueous media. |
| Incorrect Solvent for Stock | Prepare small test aliquots of stock solutions in different solvents (e.g., DMSO, ethanol) to assess solubility and stability. | Use 100% DMSO for the primary stock solution, stored in small, single-use aliquots at -80°C. |
| "Salting Out" Effect | When diluting the DMSO stock into aqueous media, observe the solution carefully for any immediate cloudiness. | To dilute, add the stock solution dropwise to the vigorously vortexing or stirring aqueous media to ensure rapid dispersion. Avoid adding aqueous buffer directly to the concentrated stock. |
| Temperature-Dependent Solubility | Check if precipitation in the stock solution at -20°C disappears upon warming to room temperature. | Store the stock solution at room temperature if it is stable for a short period, or prepare fresh for each experiment. For long-term storage, use -80°C to minimize freeze-thaw cycles that can promote precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A: For long-term stability, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into small, single-use volumes in amber or opaque tubes and store at -80°C. Avoid repeated freeze-thaw cycles. For short-term use (up to one week), the DMSO stock can be stored at 4°C if protected from light.
Q2: My cells are showing signs of toxicity even at the reported effective concentration of this compound. What could be the cause?
A: This could be due to several factors:
-
Solvent Toxicity: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture media is at a non-toxic level, typically below 0.5%. Run a vehicle control (media with the same concentration of solvent) to confirm.
-
Cell Line Sensitivity: The reported IC50 values are cell-line specific. Your cell line may be more sensitive to this compound. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell model.
-
Compound Purity: Verify the purity of your this compound batch from the Certificate of Analysis provided by the supplier.
Q3: How does this compound exert its biological effect?
A: this compound is a potent and selective agonist for the Retinoic Acid Receptor β (RARβ). Upon binding, this compound activates RARβ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the modulation of their transcription.[1] This can influence various cellular processes, including cell proliferation, differentiation, and apoptosis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder (e.g., Tocris, Cat. No. 3824)
-
Anhydrous DMSO
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated pipettes
-
-
Stock Solution (10 mM):
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Based on the molecular weight provided on the Certificate of Analysis (e.g., 364.5 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Aseptically add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into single-use volumes (e.g., 10 µL) in amber or foil-wrapped tubes.
-
Store at -80°C for long-term storage.
-
-
Working Solution (e.g., 10 µM in cell culture media):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
To minimize precipitation, add the stock solution to the pre-warmed cell culture media while vortexing. For instance, add 1 µL of 10 mM stock to 999 µL of media.
-
Use the working solution immediately. Do not store diluted aqueous solutions of this compound.
-
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (Approximate) | Notes |
| DMSO | ≥ 36 mg/mL (≥ 100 mM) | Recommended for stock solutions. |
| Ethanol | ≥ 10 mg/mL (≥ 27 mM) | Can be used as an alternative solvent. |
| Water | Insoluble | Not suitable for preparing stock solutions. |
| PBS (pH 7.4) | Insoluble | Final dilutions in aqueous buffers must contain a solubilizing agent like DMSO. |
Data is based on typical values for similar compounds and should be confirmed experimentally.
Table 2: Example IC50 Values for this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HNSCC 22B | Head and Neck Squamous Cell Carcinoma | 3.0 | Tocris Bioscience |
| HNSCC 183A | Head and Neck Squamous Cell Carcinoma | 5.7 | Tocris Bioscience |
| HNSCC 22A | Head and Neck Squamous Cell Carcinoma | 8.0 | Tocris Bioscience |
| Suit-2 | Pancreatic Ductal Adenocarcinoma | Not specified (used at 1 µM) | bioRxiv, 2022 |
These values are for reference only and may vary between experiments and laboratories.
References
Technical Support Center: Minimizing Variability in CD2314-Based Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing the selective retinoic acid receptor-β (RAR-β) agonist, CD2314.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the Retinoic Acid Receptor-β (RAR-β).[1] As a synthetic retinoid, it mimics the action of endogenous retinoic acid. Upon entering a cell, this compound binds to the ligand-binding domain of the RAR-β. This receptor is typically found in the nucleus as a heterodimer with the Retinoid X Receptor (RXR).[2][3][4] Ligand binding induces a conformational change in the RAR-β/RXR complex, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[2] This entire complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription.
Q2: What are the key considerations for preparing and storing this compound stock solutions?
A2: To ensure consistent experimental results, proper handling of this compound is crucial. This compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Like many retinoids, this compound may be light-sensitive, so it is advisable to protect solutions from light by using amber vials or wrapping tubes in foil. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cellular stress or toxicity.
Q3: Why am I observing high variability between my experimental replicates treated with this compound?
A3: High variability in replicates can stem from several factors:
-
Inconsistent this compound Concentration: Ensure accurate and consistent dilution of your this compound stock solution for each experiment.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all affect cellular responses to this compound. Standardize these parameters across all experiments.
-
Treatment Duration: The timing of this compound treatment is critical. Ensure that all samples are treated for the same duration.
-
Compound Stability: If the stock solution has been stored improperly or for an extended period, the compound may have degraded, leading to inconsistent activity.
Troubleshooting Guides
Issue 1: Weak or No Downstream Signal After this compound Treatment
If you are not observing the expected biological effects of this compound treatment, such as changes in target gene or protein expression, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| This compound Inactivity | - Verify Stock Solution: Prepare a fresh stock solution of this compound. - Confirm Identity and Purity: If possible, verify the identity and purity of your this compound compound. |
| Suboptimal Concentration | - Perform a Dose-Response Experiment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal effective concentration for your cell type and assay. A common starting concentration is 1 µM. |
| Inappropriate Treatment Duration | - Conduct a Time-Course Experiment: Analyze the effects of this compound at different time points (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for your desired readout. |
| Low RAR-β Expression in Cell Line | - Confirm RAR-β Expression: Verify that your cell line expresses RAR-β at the mRNA and protein level using RT-qPCR and Western Blot, respectively. Some cell lines may have low or silenced RAR-β expression. |
| Cell Culture Conditions | - Serum Effects: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration during treatment, but ensure this does not compromise cell viability. |
Issue 2: Inconsistent Protein Expression in Western Blots
Variability in Western blot results is a common issue. Here’s how to troubleshoot when analyzing protein expression changes after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Uneven Protein Loading | - Accurate Protein Quantification: Use a reliable protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. - Loading Control: Always probe your blot with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to verify equal loading. |
| Inefficient Protein Transfer | - Verify Transfer: After transfer, stain the membrane with Ponceau S to visualize protein bands and ensure efficient and even transfer across the entire blot. |
| Antibody Performance | - Primary Antibody Titration: Optimize the concentration of your primary antibody to achieve a strong signal with low background. - Secondary Antibody Specificity: Ensure your secondary antibody is specific to the primary antibody's host species. |
| Blocking and Washing | - Optimize Blocking: Insufficient blocking can lead to high background. Try different blocking agents (e.g., non-fat milk, BSA) and incubation times. - Sufficient Washing: Inadequate washing can result in high background, while excessive washing may reduce the signal. Follow a consistent and optimized washing protocol. |
Experimental Protocols
Protocol 1: Cell Treatment with this compound for Downstream Analysis
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Preparation of this compound Working Solution: Dilute your this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Harvest: After incubation, proceed with cell harvesting for your downstream application (e.g., protein extraction for Western Blot, RNA isolation for RT-qPCR).
Protocol 2: Western Blotting for RAR-β Target Proteins
-
Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Quantitative Data Summary
Table 1: Recommended Experimental Parameters for this compound Treatment
| Parameter | Recommendation | Notes |
| This compound Stock Solution | 10 mM in DMSO | Store at -80°C in small aliquots to avoid freeze-thaw cycles. Protect from light. |
| This compound Working Concentration | 1 µM (starting point) | Optimal concentration may vary depending on the cell line and should be determined empirically. |
| Treatment Duration | 24 hours (starting point) | The optimal time for observing specific downstream effects may vary. A time-course experiment is recommended. |
| Vehicle Control | DMSO | Use the same concentration of DMSO as in the this compound-treated samples (typically <0.1%). |
| Cell Confluency at Treatment | 70-80% | High or low confluency can affect cellular responses. |
Table 2: Suggested Antibody Dilutions for Western Blotting
| Target Protein | Host Species | Starting Dilution | Supplier (Example) |
| RAR-β | Rabbit | 1:1000 | Abcam, Cell Signaling Technology |
| RXRα | Mouse | 1:1000 | Santa Cruz Biotechnology |
| MLC-2 | Rabbit | 1:1000 | Cell Signaling Technology |
| GAPDH | Mouse | 1:5000 | Santa Cruz Biotechnology |
| β-Actin | Mouse | 1:5000 | Sigma-Aldrich |
Note: The optimal antibody dilution should be determined experimentally.
Visualizations
Caption: Signaling pathway of this compound activating RAR-β.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting flowchart for this compound experiments.
References
Technical Support Center: Managing CD2314 Degradation
Welcome to the technical support center for CD2314. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the degradation of the hypothetical protein this compound. The following information is based on established principles of protein degradation, drawing parallels from well-studied protein families such as cyclin-dependent kinases, to provide actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound degradation in cell culture?
A1: this compound degradation in vitro can be triggered by several factors:
-
Proteasomal Degradation: The ubiquitin-proteasome system is a primary pathway for controlled protein degradation. This compound may be targeted by specific E3 ubiquitin ligases.
-
Lysosomal Degradation: This pathway is typically involved in the degradation of extracellular proteins and cell surface receptors.
-
Enzymatic Activity: The presence of endogenous proteases in cell lysates can lead to rapid degradation of this compound after cell lysis.
-
Experimental Conditions: Factors such as pH, temperature, and repeated freeze-thaw cycles can denature this compound, making it more susceptible to degradation.
Q2: How can I determine if this compound is being degraded via the proteasome pathway?
A2: To investigate the involvement of the proteasome pathway in this compound degradation, you can treat your cells with a proteasome inhibitor, such as MG132 or bortezomib. If this compound levels increase following treatment with the inhibitor, it suggests that it is degraded by the proteasome. A western blot analysis can be used to compare this compound levels in treated versus untreated cells.
Q3: What are the best practices for storing recombinant this compound protein to minimize degradation?
A3: For optimal stability, store recombinant this compound protein at -80°C in a buffer containing a cryoprotectant like glycerol (typically 20-50%). Aliquot the protein into single-use volumes to avoid multiple freeze-thaw cycles, which can lead to protein denaturation and aggregation. The storage buffer should be optimized for pH and may include protease inhibitors.
Troubleshooting Guides
Issue 1: Low or undetectable this compound levels in Western Blot
-
Possible Cause 1: Rapid degradation during sample preparation.
-
Solution: Always work on ice and add a protease inhibitor cocktail to your lysis buffer. The specific inhibitors should be chosen based on the types of proteases prevalent in your experimental system.
-
-
Possible Cause 2: Proteasome-mediated degradation in live cells.
-
Solution: Before harvesting the cells, treat them with a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) to allow this compound to accumulate.
-
-
Possible Cause 3: Inefficient protein extraction.
-
Solution: Ensure your lysis buffer is appropriate for extracting the type of protein this compound is. For example, a nuclear protein may require a different extraction protocol than a cytosolic one.
-
Issue 2: Inconsistent this compound stability between experiments
-
Possible Cause 1: Variability in cell culture conditions.
-
Solution: Maintain consistent cell passage numbers, confluency, and media formulations, as these can affect cellular signaling pathways that regulate protein stability.
-
-
Possible Cause 2: Inconsistent timing of experimental treatments.
-
Solution: Ensure precise timing for all treatments and harvesting steps, as the kinetics of protein degradation can be rapid.
-
Experimental Protocols & Data
Protocol 1: Immunoprecipitation to Identify this compound-Interacting E3 Ligases
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing a protease inhibitor cocktail.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-CD2314 antibody overnight at 4°C.
-
Bead Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluate by Western blot using antibodies against candidate E3 ligases.
Protocol 2: In Vitro Ubiquitination Assay
-
Reaction Mixture: Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, a candidate E3 ligase, ubiquitin, ATP, and purified this compound protein.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blot using an anti-CD2314 antibody to detect polyubiquitinated forms of the protein, which will appear as a high-molecular-weight smear.
Table 1: Effect of Protease Inhibitors on this compound Stability in Cell Lysate
| Inhibitor Cocktail | Incubation Time at 4°C | This compound Remaining (%) |
| None | 0 hours | 100 |
| None | 2 hours | 45 |
| Cocktail A (General) | 2 hours | 85 |
| Cocktail B (Broad Spectrum) | 2 hours | 95 |
Table 2: Impact of Proteasome Inhibition on Cellular this compound Levels
| Treatment | Duration | Fold Increase in this compound |
| Vehicle (DMSO) | 6 hours | 1.0 |
| MG132 (10 µM) | 6 hours | 3.5 |
| Bortezomib (100 nM) | 6 hours | 4.2 |
Visual Guides
Caption: The Ubiquitin-Proteasome Pathway for this compound degradation.
Caption: Troubleshooting workflow for low this compound signal.
Validation & Comparative
Comparative Guide for Validating the Activity of a New Batch of CD2314
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of a new batch of CD2314, a potent and selective Retinoic Acid Receptor Beta (RARβ) agonist. To ensure consistency and reliability in experimental outcomes, it is critical to verify that the potency and efficacy of a new batch match the established reference standard. This document outlines a series of validation experiments, comparing the new batch of this compound against a qualified reference batch and a well-known pan-RAR agonist, all-trans retinoic acid (ATRA).
This compound Signaling Pathway
This compound selectively binds to and activates RARβ. Upon activation, RARβ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator proteins, leading to the transcription of genes involved in cell differentiation, growth arrest, and apoptosis.[1]
References
A Comparative Analysis of All-Trans Retinoic Acid, Palbociclib, and Fulvestrant in MCF-7 Breast Cancer Cells
This guide provides a comparative analysis of the dose-response and mechanisms of action of three distinct therapeutic agents—All-Trans Retinoic Acid (ATRA), Palbociclib, and Fulvestrant—in the context of MCF-7 estrogen receptor-positive (ER+) breast cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of breast cancer therapeutics.
Dose-Response Comparison in MCF-7 Cells
The following table summarizes the half-maximal inhibitory concentration (IC50) values for ATRA, Palbociclib, and Fulvestrant in MCF-7 cells, as determined by various in vitro cell viability assays. These values indicate the concentration of each compound required to inhibit 50% of cell growth or viability.
| Compound | IC50 Value (in MCF-7 Cells) | Assay Type |
| All-Trans Retinoic Acid (ATRA) | 139.9 ± 4.6 µg/mL (~465.7 µM)[1] | MTT Assay |
| Palbociclib | 108 ± 13.15 nM | Not Specified |
| ~1 µM (in sensitive cells) | WST Assay[2] | |
| Fulvestrant | 0.29 nM | Not Specified[3][4] |
| 8.2 nM | 18F-FES Retention Assay[5] |
Note: IC50 values can vary between studies due to differences in experimental conditions, including assay type, incubation time, and cell passage number. The provided data should be considered representative.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are standard protocols for the MTT and Sulforhodamine B (SRB) assays, which are commonly used to generate dose-response curves.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Plating: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., ATRA, Palbociclib, or Fulvestrant) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Plating and Treatment: Plate and treat cells with the test compound as described for the MTT assay.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA. Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Experimental Workflow Diagram
References
- 1. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Tracing anti-cancer and cancer-promoting actions of all-trans retinoic acid in breast cancer to a RARa epigenetic mechanism of mammary epithelial cell fate | Semantic Scholar [semanticscholar.org]
- 3. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 4. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CD2314 and Other Selective RAR-beta Agonists
For researchers and professionals in drug development, the selective modulation of retinoic acid receptor beta (RARβ) presents a promising avenue for therapeutic intervention in various diseases, including cancer and neurological disorders. CD2314 has emerged as a potent and selective agonist for this particular nuclear receptor subtype. This guide provides an objective comparison of this compound with other notable selective RARβ agonists, supported by available experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Performance Comparison of Selective RAR-beta Agonists
The following tables summarize the quantitative data on the binding affinity and activation potency of this compound and other selective RARβ agonists, namely AC261066 and AC55649. This data is crucial for comparing their efficacy and selectivity profiles.
Table 1: Binding Affinity of Selective RARβ Agonists
| Compound | Receptor Subtype | Dissociation Constant (Kd) (nM) | Notes |
| This compound | RARβ | 145[1] | Highly selective over RARα (Kd > 3760 nM)[1]. |
| 195[2] | Determined in S91 melanoma cells. | ||
| AC261066 | RARβ | Not explicitly found | Data primarily available as activation potency (EC50). |
| AC55649 | RARβ | Not explicitly found | Data primarily available as activation potency (EC50). |
Table 2: Activation Potency of Selective RARβ Agonists
| Compound | Receptor Subtype | pEC50 | EC50 (nM) | Selectivity Profile |
| This compound | RARβ | Not explicitly found | - | Potent and selective RARβ agonist.[1][2] |
| AC261066 | RARβ2 | 8.1 | ~7.94 | More potent and orally available than AC55649. Selective over RARβ1 (pEC50=6.4), RARα (pEC50=6.2), and RARγ (pEC50=6.3). |
| AC55649 | RARβ2 | 6.9 | ~125.9 | Exhibits 100-fold selectivity for RARβ2 over other RAR subtypes. |
Experimental Protocols
The data presented above are typically generated through two key types of experiments: radioligand binding assays to determine binding affinity and transactivation assays to measure functional potency. Detailed methodologies for these experiments are outlined below.
Radioligand Binding Assay (Competitive Binding)
This assay quantifies the affinity of a test compound (e.g., this compound) for a specific receptor (e.g., RARβ) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
1. Preparation of Nuclear Extracts:
-
Culture cells expressing the target RAR subtype (e.g., COS-7 cells transfected with an RARβ expression vector).
-
Harvest the cells and isolate the nuclei through centrifugation.
-
Extract nuclear proteins, including the RARs, using a high-salt buffer.
-
Determine the protein concentration of the nuclear extract using a standard method like the Bradford assay.
2. Competitive Binding Reaction:
-
In a multi-well plate, incubate a constant concentration of the radiolabeled ligand (e.g., [³H]-all-trans retinoic acid) with a fixed amount of the nuclear extract.
-
Add increasing concentrations of the unlabeled test compound to compete for binding to the receptor.
-
Include a control with a large excess of unlabeled ligand to determine non-specific binding.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium.
3. Separation and Quantification:
-
Separate the receptor-bound radioligand from the free radioligand. A common method is rapid filtration through glass fiber filters, which trap the larger protein-ligand complexes.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.
Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa or HEK293T) that is responsive to retinoid signaling.
-
Co-transfect the cells with two plasmids:
-
An expression vector encoding the specific RAR subtype of interest (e.g., RARβ).
-
A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
-
A third plasmid, often expressing Renilla luciferase, can be co-transfected to serve as an internal control for transfection efficiency.
2. Compound Treatment:
-
After allowing the cells to recover and express the transfected genes (typically 24 hours), treat them with various concentrations of the test agonist (e.g., this compound).
-
Include a vehicle-only control and a positive control with a known RAR agonist.
-
Incubate the cells with the compounds for a set period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
3. Luciferase Assay:
-
Lyse the cells to release the cellular contents, including the expressed luciferase enzymes.
-
Add the appropriate luciferase substrate to the cell lysate.
-
Measure the light produced by the luciferase reaction using a luminometer. If a dual-luciferase system is used, the activities of both firefly and Renilla luciferases are measured sequentially.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. The pEC50 is the negative logarithm of the EC50.
Visualizing the Molecular and Experimental Pathways
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: RARβ Signaling Pathway.
Caption: Experimental Workflow for RARβ Agonist Evaluation.
References
Synergistic Anti-Cancer Effects of the RARβ Agonist CD2314 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD2314 is a potent and selective Retinoic Acid Receptor Beta (RARβ) agonist that has demonstrated significant potential as an anti-cancer agent. As a member of the retinoid class of drugs, this compound's mechanism of action is intrinsically linked to the RAR/RXR signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis. While preclinical data on this compound as a monotherapy is emerging, its true therapeutic potential may lie in synergistic combinations with existing anti-cancer drugs. This guide provides a comparative overview of the potential synergistic effects of this compound with other chemotherapeutic agents, based on data from studies on other selective retinoids and RAR agonists. The information presented herein is intended to guide future research and drug development efforts.
Mechanism of Action: The RAR/RXR Signaling Pathway
Retinoids, including RARβ agonists like this compound, exert their effects by binding to Retinoic Acid Receptors (RARs), which then form heterodimers with Retinoid X Receptors (RXRs). This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to the inhibition of cancer cell growth and the induction of apoptosis.
Caption: RAR/RXR signaling pathway initiated by a retinoid agonist.
Synergistic Combinations with Chemotherapeutic Agents
While specific quantitative data for this compound in combination therapies are not yet publicly available, studies on other selective retinoids, particularly RARα/β agonists, have shown significant synergistic effects with several classes of anti-cancer drugs. This section summarizes the potential synergistic combinations for this compound based on these analogous studies.
Table 1: Potential Synergistic Effects of this compound with Other Anti-Cancer Drugs
| Combination Drug | Cancer Type (in vitro/in vivo models) | Observed Synergistic Effects | Potential Mechanisms of Synergy | Reference |
| Paclitaxel | Wide range of tumor cell lines | Dramatically lowered the effective dose of Paclitaxel needed to induce cytotoxicity. | Effects on Bcl-2 expression/phosphorylation, activity of c-Jun NH(2)-terminal kinase (JNK) and activator protein-1 (AP-1). | [1] |
| Gemcitabine | Pancreatic Cancer | Synergistic inhibition of cell growth and induction of apoptosis. | Inhibition of Ras activation. | [2] |
| Cisplatin | Pancreatic Adenocarcinoma, Oral Squamous Carcinoma | Significant reduction in cell number and strong increase in apoptosis when pre-treated with a retinoid. Enhanced tumor sensitivity to cisplatin. | Not fully elucidated, but may involve modulation of apoptosis pathways. | [3][4] |
Experimental Protocols for Assessing Synergy
The following outlines a general experimental workflow for evaluating the synergistic effects of this compound in combination with other anti-cancer drugs.
Caption: General workflow for evaluating drug synergy.
Detailed Methodologies
-
Cell Lines and Culture: Select appropriate cancer cell lines based on the therapeutic target. Culture cells in recommended media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).
-
Cell Viability and Synergy Analysis:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with a range of concentrations of this compound, the other anti-cancer drug, and their combination at a constant ratio.
-
After a specified incubation period (e.g., 48-72 hours), assess cell viability using assays such as MTT or SRB.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
Apoptosis Assays:
-
Treat cells with the drugs at synergistic concentrations.
-
Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptosis.
-
-
Western Blot Analysis:
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key signaling proteins (e.g., Bcl-2, JNK, cleaved caspase-3) to elucidate the mechanism of synergy.
-
-
In Vivo Xenograft Studies:
-
Implant cancer cells subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors are established, randomize mice into treatment groups (vehicle, this compound alone, other drug alone, combination).
-
Administer drugs at predetermined doses and schedules.
-
Monitor tumor growth by caliper measurements and assess animal well-being (body weight, clinical signs).
-
At the end of the study, excise tumors for immunohistochemical analysis of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers.
-
Conclusion and Future Directions
The available evidence from studies on selective retinoids strongly suggests that the RARβ agonist this compound holds significant promise for use in combination therapies against various cancers. The synergistic potential with established chemotherapeutic agents like paclitaxel, gemcitabine, and cisplatin warrants further investigation. Future research should focus on conducting detailed preclinical studies to establish the synergistic efficacy and mechanisms of this compound in combination with a broader range of anti-cancer drugs. The experimental framework provided in this guide offers a robust starting point for these critical investigations, which could ultimately lead to the development of more effective and less toxic cancer treatment regimens.
References
- 1. Synergistic cytotoxicity exhibited by combination treatment of selective retinoid ligands with taxol (Paclitaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effects of acyclic retinoid and gemcitabine on growth inhibition in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoic acid enhances the cytotoxic effects of gemcitabine and cisplatin in pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor efficacy of cisplatin in combination with ALRT1057 (9-cis retinoic acid) in human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the RARβ-Selective Agonist CD2314 and Pan-RAR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the synthetic retinoid CD2314, a selective agonist for the retinoic acid receptor beta (RARβ), with pan-RAR agonists, which activate all three RAR subtypes (α, β, and γ). This comparison is intended to assist researchers in selecting the appropriate tool compound for their studies in areas such as oncology, dermatology, and neurobiology. The information is compiled from various preclinical studies to offer a comprehensive overview of their respective pharmacological profiles.
Introduction to RAR Agonists
Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating gene transcription involved in cell growth, differentiation, and apoptosis.[1] There are three main subtypes of RARs: RARα, RARβ, and RARγ, each with distinct tissue distribution and physiological functions. Pan-RAR agonists, such as the endogenous ligand all-trans retinoic acid (ATRA) and the synthetic analog TTNPB, bind to and activate all three RAR subtypes.[2] In contrast, RAR subtype-selective agonists, like this compound for RARβ, offer the potential for more targeted therapeutic interventions with a reduced side-effect profile.
Quantitative Performance Data
The following tables summarize the binding affinities and transactivation potencies of this compound and the pan-RAR agonists ATRA and TTNPB for the different RAR subtypes. It is important to note that the data are compiled from multiple sources and experimental conditions may vary, which can influence the absolute values.
Table 1: Receptor Binding Affinity (Kd/IC50/Ki in nM)
| Compound | RARα | RARβ | RARγ | Reference(s) |
| This compound | >3760 (Kd) | 145 (Kd) | - | [3] |
| ATRA | 5-9 (Kd) | 3-9 (EC50) | 2-10 (EC50) | [4][5] |
| TTNPB | 3.8-5.1 (IC50) | 4.0-4.5 (IC50) | 4.5-9.3 (IC50) |
Kd: Dissociation constant; IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant. Lower values indicate higher binding affinity.
Table 2: Transcriptional Transactivation Potency (EC50 in nM)
| Compound | RARα | RARβ | RARγ | Reference(s) |
| This compound | - | - | - | - |
| ATRA | 12.9-169 | 9 | 2 | |
| TTNPB | 21 | 4 | 2.4 |
EC50: Half-maximal effective concentration. Lower values indicate higher potency in activating gene transcription.
Signaling Pathway
Retinoid signaling is initiated by the binding of an agonist to an RAR, which exists as a heterodimer with a retinoid X receptor (RXR). This binding event triggers a conformational change in the RAR, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, ultimately modulating gene transcription.
References
- 1. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Characterization of nuclear retinoic acid binding activity in sensitive leukemic cell lines: cell specific uptake of ATRA and RAR alpha protein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acid receptor regulation of decision-making for cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the Specificity of CD2314 for RAR-beta: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of the synthetic retinoid CD2314 for the Retinoic Acid Receptor beta (RARβ) against other known RARβ agonists. The information presented is based on experimental data from publicly available scientific literature, offering a resource for researchers engaged in nuclear receptor signaling and drug discovery.
Introduction to RARβ and Selective Agonists
Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating gene transcription involved in cell growth, differentiation, and embryonic development. There are three main subtypes of RARs: alpha (α), beta (β), and gamma (γ). Due to the distinct expression patterns and functions of these subtypes, the development of subtype-selective agonists is a key objective in drug discovery to target specific biological processes and minimize off-target effects. RARβ is of particular interest as a potential therapeutic target in oncology and other diseases.
This compound has been identified as a selective agonist for RARβ. This guide compares its performance with other compounds reported to have RARβ selectivity, namely CD2019 and AC-261066, by examining their binding affinities and functional activities across the three RAR subtypes.
Quantitative Comparison of RARβ Agonists
The following tables summarize the available quantitative data for this compound and its alternatives. This data is essential for evaluating the potency and selectivity of these compounds.
Table 1: Binding Affinity (Kd/Ki in nM) of Agonists for RAR Subtypes
| Compound | RARα | RARβ | RARγ | Selectivity (α vs β) | Selectivity (γ vs β) |
| This compound | >3760[1] | 145[1] | Data Not Available | >25.9-fold | Data Not Available |
| CD2019 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data not available |
| AC-261066 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: A higher Kd/Ki value indicates weaker binding affinity. Selectivity is calculated as Kd(other subtype) / Kd(RARβ).
Table 2: Functional Activity (EC50 in nM) of Agonists on RAR Subtypes
| Compound | RARα | RARβ | RARγ | Selectivity (α vs β) | Selectivity (γ vs β) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| CD2019 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| AC-261066 | 631 (pEC₅₀=6.2)[2] | 79 (pEC₅₀=8.1 for RARβ2)[2] | 501 (pEC₅₀=6.3)[2] | 8-fold | 6.3-fold |
Note: A lower EC50 value indicates greater potency. Selectivity is calculated as EC50(other subtype) / EC50(RARβ).
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a test compound for RAR subtypes.
Materials:
-
Recombinant human RARα, RARβ, and RARγ proteins
-
Radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid)
-
Test compounds (this compound and alternatives)
-
Assay buffer (e.g., Tris-HCl buffer with dithiothreitol and bovine serum albumin)
-
Glass fiber filters
-
Scintillation fluid and counter
Workflow:
Procedure:
-
Reaction Setup: In a multi-well plate, combine the recombinant RAR protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) and calculate the Ki value using the Cheng-Prusoff equation.
Reporter Gene Assay
This cell-based assay measures the functional activity of a compound by quantifying the activation of a reporter gene under the control of an RAR-responsive promoter.
Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound for activating RAR subtypes.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression vectors for RARα, RARβ, and RARγ
-
Reporter plasmid containing a luciferase gene downstream of a retinoic acid response element (RARE)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (this compound and alternatives)
-
Luciferase assay reagent
-
Luminometer
Workflow:
Procedure:
-
Cell Culture and Transfection: Culture the chosen cell line and seed them into multi-well plates. Co-transfect the cells with an expression vector for the specific RAR subtype and the RARE-luciferase reporter plasmid.
-
Compound Treatment: After an appropriate incubation period to allow for receptor expression, treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells with the compound for a set period (e.g., 24 hours) to allow for gene transcription and translation.
-
Cell Lysis: Lyse the cells using a lysis buffer to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the luminescence intensity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
RARβ Signaling Pathway
Upon activation by an agonist like this compound, RARβ undergoes a conformational change, leading to a cascade of molecular events that ultimately modulate gene expression.
References
Quantitative PCR in the Spotlight: Validating CD2314-Induced Gene Expression Alterations
For researchers and professionals in drug development, confirming the on-target effects of a compound is a critical step. CD2314, a selective agonist for the Retinoic Acid Receptor Beta (RARβ), holds therapeutic promise by modulating gene expression. While high-throughput methods like microarrays and RNA-Seq provide a broad overview of these changes, quantitative PCR (qPCR) remains the gold standard for validating these findings with high sensitivity and specificity. This guide provides a comparative look at qPCR in the context of validating gene expression changes induced by RAR activation, using retinoic acid as a well-documented activator of this pathway, and details the experimental protocols involved.
Comparative Analysis of Gene Expression Data
To illustrate the comparative performance of qPCR in validating microarray data, the following table summarizes the fold changes in gene expression for seven genes in B16 melanoma cells treated with retinoic acid (RA), a pan-agonist of retinoic acid receptors. The data shows a strong correlation between the two methods, with qPCR generally confirming the direction of regulation observed in the microarray analysis and often providing a more precise quantification of the fold change.[1]
| Gene Symbol | Microarray Fold Change | qRT-PCR Fold Change | Regulation |
| c-myc | -2.1 | -2.5 | Down-regulated |
| p21 | 3.2 | 4.5 | Up-regulated |
| RARβ | 8.5 | 12.3 | Up-regulated |
| Cyclin D1 | -1.8 | -2.2 | Down-regulated |
| Bcl-2 | -2.5 | -3.1 | Down-regulated |
| TIMP-1 | 2.7 | 3.8 | Up-regulated |
| DHRS3 | 6.3 | 8.9 | Up-regulated |
Alternative Methodologies for Gene Expression Analysis
While qPCR is a cornerstone for validation, other techniques offer broader insights into gene expression:
-
Microarray Analysis: This technique allows for the simultaneous measurement of the expression levels of thousands of genes. It is an excellent tool for initial screening to identify potential gene targets of a compound like this compound. However, the results can be less precise than qPCR and are prone to issues like cross-hybridization.[2][3]
-
RNA Sequencing (RNA-Seq): RNA-Seq provides a comprehensive and highly sensitive view of the transcriptome. It can identify novel transcripts and splice variants, offering a deeper understanding of gene regulation. While powerful, RNA-Seq data analysis is complex, and the results still necessitate validation of key findings by qPCR.
The choice of method depends on the experimental goals. For a broad, exploratory analysis, microarrays or RNA-Seq are ideal. For the precise quantification and validation of a smaller number of target genes, qPCR is the preferred method.
Experimental Protocols
A meticulously executed experimental workflow is paramount for obtaining reliable and reproducible gene expression data. The following protocols outline the key steps for qPCR validation of gene expression changes.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., pancreatic cancer cells, melanoma cells) in appropriate culture dishes at a density that allows for logarithmic growth during the treatment period.
-
Treatment: Once the cells have adhered and are in the exponential growth phase, treat them with the RARβ agonist this compound at the desired concentration and for the specified duration. Include a vehicle-treated control group.
RNA Isolation and Quantification
-
RNA Extraction: Isolate total RNA from both the this compound-treated and control cells using a reagent like TRIzol or a column-based kit (e.g., RNeasy from Qiagen), following the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. RNA integrity can be assessed using an Agilent Bioanalyzer.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In an RNase-free tube, combine 1-2 µg of total RNA, oligo(dT) or random hexamer primers, and RNase-free water.
-
Denaturation: Heat the mixture to 65-70°C for 5-10 minutes to denature RNA secondary structures, then quickly chill on ice.
-
Reverse Transcription: Add a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubation: Incubate the reaction at 42°C for 50-60 minutes, followed by an inactivation step at 70-85°C for 5-15 minutes. The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
-
Primer Design: Design gene-specific primers that span an exon-exon junction to avoid amplification of genomic DNA. The primers should have a melting temperature (Tm) of approximately 60-62°C and produce an amplicon of 70-200 base pairs.
-
Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, combine SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye), forward and reverse primers, and the diluted cDNA template. Include no-template controls for each primer set.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a thermal profile typically consisting of an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 1 minute).
-
Data Analysis: Analyze the amplification data using the instrument's software. The relative quantification of gene expression can be calculated using the ΔΔCt method, normalizing the expression of the gene of interest to a stably expressed housekeeping gene.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for qPCR validation.
Caption: this compound signaling pathway.
References
- 1. Global analysis of gene expression changes during retinoic acid-induced growth arrest and differentiation of melanoma: comparison to differentially expressed genes in melanocytes vs melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validation of Array-Based Gene Expression Profiles by Real-Time (Kinetic) RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CD2314: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of CD2314, a potent and selective retinoic acid receptor β (RARβ) agonist used in research. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
This compound Chemical and Safety Data
A summary of key quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics and for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| Chemical Name | 5-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)-3-thiophenecarboxylic acid | Tocris Bioscience[1] |
| Molecular Formula | C₂₃H₂₄O₂S | Tocris Bioscience[1] |
| Molecular Weight | 364.5 g/mol | Tocris Bioscience[1] |
| CAS Number | 170355-37-0 | Tocris Bioscience[1] |
| Purity | ≥98% (HPLC) | Tocris Bioscience[1] |
| Storage | Store at +4°C | Tocris Bioscience |
| Solubility | Soluble to 100 mM in DMSO | R&D Systems |
| Known Biological Activity | Potent and selective RARβ receptor agonist. | Tocris Bioscience, MedchemExpress |
| Potential Hazards | As a retinoid, may cause skin and eye irritation. Handle with caution as developmental toxicity is a concern for this class of compounds. | General Retinoid Safety Information |
Experimental Protocol: Waste Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Minimization: Before beginning any experiment, plan to minimize the generation of hazardous waste.
-
Order and prepare only the amount of this compound solution required for your experiment.
-
Whenever possible, substitute with less hazardous chemicals.
2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves (e.g., nitrile)
3. Waste Segregation and Collection: Proper segregation of waste is crucial to prevent dangerous chemical reactions.
-
Solid Waste:
-
Dispose of all contaminated solid materials, such as gloves, absorbent pads, and empty vials, in a designated hazardous solid waste container. This container should be clearly labeled "Hazardous Waste" and list "this compound" as a component.
-
-
Liquid Waste:
-
Collect all unused this compound solutions and contaminated solvents in a dedicated, leak-proof, and chemically compatible hazardous liquid waste container.
-
Do not mix this compound waste with incompatible chemicals.
-
The container must be kept closed except when adding waste.
-
Clearly label the container with a "Hazardous Waste" tag, specifying all contents, including solvents and their approximate concentrations.
-
-
Sharps Waste:
-
Dispose of any contaminated needles, syringes, or broken glass in a designated, puncture-resistant sharps container.
-
4. Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated and clearly marked satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
5. Disposal of Empty Containers:
-
An empty container that has held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
6. Final Disposal:
-
Never dispose of this compound waste down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all this compound hazardous waste.
-
Ensure all waste is properly labeled and sealed before pickup.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
